molecular formula C11H14N2O B7729304 N'-[(1E)-2-methylpropylidene]benzohydrazide

N'-[(1E)-2-methylpropylidene]benzohydrazide

Número de catálogo: B7729304
Peso molecular: 190.24 g/mol
Clave InChI: ISSKOELQNRHIIL-XYOKQWHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N'-[(1E)-2-methylpropylidene]benzohydrazide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-[(1E)-2-methylpropylidene]benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1E)-2-methylpropylidene]benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[(E)-2-methylpropylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(2)8-12-13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSKOELQNRHIIL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=N/NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069913
Record name Benzoic acid, (2-methylpropylidene)hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63494-84-8
Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, (2-methylpropylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (isobutylidene)benzohydrazide
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

N'-[(1E)-2-methylpropylidene]benzohydrazide: Comprehensive Nomenclature, Synthesis, and Pharmacological Profiling of a Prototypical N-Acylhydrazone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding to diverse biological targets. The N-acylhydrazone (NAH) core is one such privileged pharmacophore, characterized by its high degree of conformational rigidity, hydrogen-bonding capacity, and modular synthetic accessibility.

This technical guide provides an in-depth analysis of N'-[(1E)-2-methylpropylidene]benzohydrazide , a prototypical aliphatic-aromatic N-acylhydrazone. By examining its exact IUPAC nomenclature, physicochemical properties, and the mechanistic rationale behind its synthesis, this whitepaper serves as a foundational resource for medicinal chemists and drug development professionals exploring hydrazone-based active pharmaceutical ingredients (APIs)[1].

Chemical Identity and Nomenclature

The molecule is formed via the condensation of benzohydrazide and isobutyraldehyde (2-methylpropanal)[2][3]. The presence of the azomethine ( C=N ) double bond introduces geometric isomerism. The (1E) designation in its IUPAC name explicitly defines the stereochemistry: the bulkier isopropyl group and the benzoyl moiety are positioned on opposite sides (entgegen) of the double bond, which is the thermodynamically favored state due to minimized steric repulsion.

Table 1: Nomenclature and Identifiers
AttributeValue / Description
IUPAC Name N'-[(1E)-2-methylpropylidene]benzohydrazide
Common Synonyms Isobutyraldehyde benzoylhydrazone; N'-isobutylidenebenzohydrazide; N'-(2-methylpropylidene)benzohydrazide[2][4]
CAS Registry Number 63494-84-8[5][6]
Molecular Formula C11​H14​N2​O [5][7]
Molecular Weight 190.24 g/mol [5][7]
SMILES (Isomeric) CC(C)/C=N/NC(=O)c1ccccc1
Core Structural Class N-Acylhydrazone (Hydrazide-Hydrazone)[8]

Structural Biology & Pharmacophore Significance

The biological versatility of N'-[(1E)-2-methylpropylidene]benzohydrazide stems directly from the CONHN=C linkage. This moiety acts as a highly effective self-validating system in biological environments for several mechanistic reasons:

  • Hydrogen Bonding Network: The secondary amine ( −NH− ) acts as a strong hydrogen bond donor, while the carbonyl oxygen ( −C=O ) and the imine nitrogen ( −N= ) act as hydrogen bond acceptors. This triad allows the molecule to anchor securely within polar enzyme pockets[8].

  • Conformational Rigidity: The delocalization of lone-pair electrons from the nitrogen atom into the carbonyl group imparts partial double-bond character to the C−N bond. This restricts rotation, locking the molecule into a planar conformation that reduces the entropic penalty upon target binding.

  • Metal Chelation: The arrangement of the oxygen and nitrogen atoms makes the N-acylhydrazone core an excellent bidentate ligand. It can chelate transition metals (e.g., Cu2+ , Fe2+ ), which is a primary mechanism of action for hydrazone-based antimicrobial and anti-tubercular agents targeting metalloenzymes[8].

Mechanism NAH N-Acylhydrazone Core (-CO-NH-N=C-) Hbond Hydrogen Bonding (Donor & Acceptor) NAH->Hbond Metal Metal Chelation (Bidentate Ligand) NAH->Metal Rigidity Conformational Rigidity (Planar Geometry) NAH->Rigidity Target Enzyme / Receptor Binding Pocket Hbond->Target Metal->Target Rigidity->Target Effect Target Inhibition (e.g., Metalloenzymes) Target->Effect High Affinity Binding

Figure 1: Pharmacological causality of the N-acylhydrazone scaffold in target inhibition.

Synthetic Methodology & Protocol

The synthesis of N'-[(1E)-2-methylpropylidene]benzohydrazide relies on a classic nucleophilic addition-elimination reaction. The protocol below is designed to be a self-validating system, utilizing thermodynamic control to ensure the exclusive formation of the (1E) isomer[1].

Mechanistic Rationale
  • Solvent Choice (Absolute Ethanol): Ethanol is chosen because both starting materials (benzohydrazide and isobutyraldehyde) are highly soluble in it at elevated temperatures. However, the resulting N-acylhydrazone has significantly lower solubility in cold ethanol, allowing for spontaneous crystallization and shifting the reaction equilibrium forward (Le Chatelier's Principle)[9].

  • Catalyst (Glacial Acetic Acid): The weak acid protonates the carbonyl oxygen of isobutyraldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the terminal primary amine of benzohydrazide. A strong acid is avoided to prevent the complete protonation of the hydrazide nucleophile.

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Weigh 10.0 mmol (1.36 g) of pure benzohydrazide and transfer it to a 100 mL round-bottom flask.

    • Add 20 mL of absolute ethanol to the flask and stir until the solid is completely dissolved.

  • Addition of Electrophile:

    • Add 11.0 mmol (0.79 g / ~1.0 mL) of isobutyraldehyde (CAS: 78-84-2) dropwise to the stirring solution[3]. Note: A slight 1.1x molar excess of the volatile aldehyde compensates for potential evaporative loss.

  • Catalysis & Reflux:

    • Add 2–3 drops of glacial acetic acid to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to 75–80 °C using an oil bath. Maintain reflux for 2 to 3 hours[9].

  • In-Process Monitoring:

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the benzohydrazide spot indicates completion.

  • Crystallization & Workup:

    • Remove the flask from the heat source and allow it to cool to room temperature. Transfer to an ice bath (0–4 °C) for 30 minutes to maximize precipitation.

    • Collect the resulting white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted aldehyde and trace impurities.

  • Purification:

    • Recrystallize the crude product from hot ethanol to yield pure N'-[(1E)-2-methylpropylidene]benzohydrazide as a crystalline solid.

SynthesisWorkflow Start Reactants: Benzohydrazide + Isobutyraldehyde Solvent Dissolve in Absolute Ethanol Start->Solvent Catalyst Add Catalytic Glacial Acetic Acid Solvent->Catalyst Reflux Reflux at 75-80°C (2-3 hours) Catalyst->Reflux Monitor Monitor via TLC (Hexane:EtOAc) Reflux->Monitor Cooling Cool to Room Temp & Ice Bath Monitor->Cooling Reaction Complete Filter Vacuum Filtration & Cold Wash Cooling->Filter Crystallization Product Pure N'-[(1E)-2-methylpropylidene] benzohydrazide Filter->Product Recrystallization

Figure 2: Thermodynamic and kinetic workflow for the synthesis of the N-acylhydrazone target.

Spectroscopic Characterization

To ensure scientific integrity and validate the success of the synthesis, structural confirmation must be performed using NMR and FTIR spectroscopy. The data below represents the expected resonance markers for this specific aliphatic-aromatic hydrazone framework[1][9].

Table 2: Expected Spectroscopic Markers
TechniqueKey Signal / ShiftAssignment / Causality
1 H NMR (DMSO- d6​ ) δ ~11.5 - 11.8 ppm (s, 1H)Secondary amide proton ( −NH− ). Highly deshielded due to adjacent carbonyl and imine groups.
1 H NMR (DMSO- d6​ ) δ ~7.5 - 7.9 ppm (m, 6H)Aromatic protons of the benzoyl ring + the azomethine proton ( −CH=N− ) which typically overlaps in this region.
1 H NMR (DMSO- d6​ ) δ ~2.5 ppm (m, 1H)Methine proton of the isopropyl group, split into a multiplet by adjacent methyls.
1 H NMR (DMSO- d6​ ) δ ~1.1 ppm (d, 6H)Two equivalent methyl groups of the isobutylidene moiety.
FTIR (ATR) ~3200 cm −1 N−H stretching vibration.
FTIR (ATR) ~1640 - 1660 cm −1 Amide I band ( C=O stretching).
FTIR (ATR) ~1580 - 1600 cm −1 Azomethine ( C=N ) stretching vibration, confirming successful condensation[9].

Conclusion

N'-[(1E)-2-methylpropylidene]benzohydrazide represents a highly efficient intersection of synthetic simplicity and pharmacological potential. By leveraging the thermodynamic stability of the (1E) N-acylhydrazone linkage, researchers can utilize this molecule as a rigid, hydrogen-bonding scaffold for the development of novel enzyme inhibitors and chelating agents. The self-validating synthetic protocol outlined herein ensures high-purity yields, forming a reliable foundation for downstream biological assays and structure-activity relationship (SAR) studies.

References

  • Crawford, D. E., et al. "Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion". ACS Sustainable Chemistry & Engineering, 2020. URL:[Link]

  • Koçyiğit, Ü. M., et al. "Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities". Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. URL:[Link]

  • Angelova, V. T., et al. "Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor". Molecules, 2018. URL:[Link]

Sources

Crystallographic Analysis and Structural Biology of N'-[(1E)-2-methylpropylidene]benzohydrazide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aroylhydrazones, particularly derivatives of the N'-[(1E)-2-methylpropylidene]benzohydrazide scaffold, represent a highly versatile class of Schiff bases. Their structural plasticity—characterized by keto-enol tautomerism and E/Z geometrical isomerism around the imine (C=N) bond—enables them to act as potent multidentate ligands for transition metals (e.g., Ni(II), Cu(II), Zn(II)). This whitepaper provides an in-depth crystallographic and methodological analysis of these derivatives, bridging the gap between solid-state structural chemistry and their emerging pharmacological applications as antimicrobial and antineoplastic agents [1].

Structural Rationale & Coordination Chemistry

The core scaffold, N'-[(1E)-2-methylpropylidene]benzohydrazide (CAS: 63494-84-8), undergoes condensation between a benzohydrazide precursor and an aliphatic or aromatic ketone/aldehyde.

Isomerism and Tautomerization

The biological and chelating efficacy of these derivatives is heavily dictated by their conformation. In the solid state, the molecule frequently adopts a cis conformation with respect to the C=N double bond, stabilized by robust intramolecular hydrogen bonding [2]. In solution, the hydrazide moiety exhibits amido-imidic acid (keto-enol) tautomerism.

  • Neutral Form (Amido): Coordinates via the carbonyl oxygen and azomethine nitrogen.

  • Anionic Form (Imidic): Deprotonation of the enol form yields a monoanionic bidentate (N,O) or tridentate (O,N,O) ligand, which forms highly stable, neutral complexes with divalent transition metals like Nickel(II)[3].

Experimental Methodologies: Synthesis & Crystallization

To ensure high-fidelity structural data, the experimental workflow must be a self-validating system. Spectroscopic validation must precede X-ray diffraction to confirm bulk purity and prevent the crystallization of unreacted precursors.

Protocol 1: Synthesis of the Ligand
  • Precursor Dissolution: Dissolve 0.01 mol of the substituted benzohydrazide (e.g., 2-hydroxybenzohydrazide) in 50 mL of anhydrous ethanol.

    • Causality: Anhydrous conditions are critical. The presence of water can drive the equilibrium backward, hydrolyzing the imine intermediate and drastically reducing the yield.

  • Condensation: Add 0.01 mol of the target ketone (e.g., 1-(2-hydroxy-5-methylphenyl)-2-methylpropan-1-one) dropwise.

  • Reflux: Heat the mixture under reflux for 6 hours with continuous magnetic stirring.

    • Causality: Refluxing provides the necessary activation energy to overcome the thermodynamic barrier of Schiff base formation while maintaining a closed system to prevent solvent loss.

  • Isolation: Cool to room temperature. Collect the resulting precipitate via vacuum filtration, wash with cold ethanol, and dry in vacuo.

  • Self-Validation Checkpoint: Perform FT-IR (look for the appearance of the azomethine ν(C=N) band around 1600–1620 cm⁻¹ and disappearance of primary amine bands) and elemental analysis (C, H, N) to confirm empirical formula matching [3].

Protocol 2: Single-Crystal Growth & XRD Preparation
  • Solvent Selection: Dissolve 1.0 mmol of the validated ligand (or its metal complex) in 15 mL of N,N-dimethylformamide (DMF) or methanol.

  • Crystallization: Allow the solution to stand at 273 K – 298 K for 30 days under slow evaporation conditions.

    • Causality: Slow evaporation minimizes the rate of nucleation, favoring the thermodynamic growth of a single, defect-free crystal lattice suitable for high-resolution X-ray diffraction [2].

  • Mounting: Select a crystal of optimal dimensions (e.g., 0.25 × 0.22 × 0.16 mm) and mount it on a glass fiber using inert oil to prevent atmospheric degradation during data collection.

G A Precursor Preparation B Schiff Base Condensation (Anhydrous EtOH, Reflux) A->B C Spectroscopic Validation (FT-IR, NMR, Elemental) B->C D Metal Complexation (e.g., Ni(OAc)2) C->D Validated Ligand E Slow Evaporation Crystallization (DMF/MeOH, 30 days) C->E Ligand Crystal D->E F Single-Crystal XRD Analysis (Mo Kα Radiation) E->F

Experimental workflow for synthesizing and resolving benzohydrazide crystal structures.

Crystallographic Data & Molecular Geometry

X-ray diffraction data for these derivatives are typically collected using Mo Kα radiation (λ = 0.71073 Å). The structures are solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F² (SHELXL). Hydrogen atoms are placed in calculated positions using riding models to ensure geometric accuracy [2].

Quantitative Structural Parameters

The following table summarizes the crystallographic parameters of a representative derivative, 2-Hydroxy-N′-[(1Z)-1-(2-hydroxy-5-methylphenyl)-2-methylpropylidene]benzohydrazide, demonstrating the typical monoclinic lattice adopted by these bulky Schiff bases [2].

Crystallographic ParameterValue / Specification
Chemical Formula C₁₈H₂₀N₂O₃
Formula Weight (M_r) 312.36 g/mol
Crystal System Monoclinic
Unit Cell Dimensions a = 11.2144 (11) Åb = 11.2887 (11) Åc = 13.6535 (13) Å
Beta Angle (β) 107.000 (2)°
Volume (V) 1653.0 (3) ų
Z (Molecules per unit cell) 4
Temperature (T) 273 (2) K
Absorption Coefficient (μ) 0.09 mm⁻¹
Supramolecular Architecture

The crystal lattice is heavily stabilized by a network of hydrogen bonds. For instance, the dihedral angle between the two benzene rings in the aforementioned derivative is approximately 75.01°. The structural integrity is maintained by:

  • Intramolecular interactions: N—H···O bonds that lock the cis conformation of the imine.

  • Intermolecular interactions: O—H···O bonds that link adjacent molecules into infinite 1D or 2D supramolecular chains, significantly increasing the melting point and solid-state stability of the compound [2].

Biological Implications & Pharmacological Targeting

The structural features elucidated by XRD directly correlate with the pharmacological potential of benzohydrazide derivatives. When these ligands coordinate with transition metals like Ni(II) or Cu(II), the resulting complexes exhibit enhanced lipophilicity due to the partial sharing of the metal's positive charge with the donor atoms and delocalization over the chelate ring.

This increased lipophilicity facilitates the permeation of the complex through the lipid bilayers of bacterial or cancer cells. Once intracellular, these complexes act as potent inhibitors of target metalloenzymes by either competitive binding at the active site or by inducing the generation of Reactive Oxygen Species (ROS), leading to cellular apoptosis [1][3].

G L Benzohydrazide Ligand C N,O-Chelated Complex L->C Chelation M Transition Metal (Ni/Cu) M->C T Target Metalloenzyme C->T Active Site Binding A Enzyme Inhibition & Apoptosis T->A

Pharmacological pathway of benzohydrazide-metal complexes inducing enzyme inhibition.

References

  • Khan, S. S., Howlader, M. B. H., Sheikh, M. C., Miyatake, R., & Zangrando, E. (2025). Bis[N′-(2-methylpropylidene)-4-(prop-2-en-1-yloxy)benzohydrazidato-κN′,O]nickel(II). Pabna University of Science and Technology Publications. Available at:[Link]

  • Chang, J.-G., & Zhao, R.-G. (2007). 2-Hydroxy-N′-[(1Z)-1-(2-hydroxy-5-methylphenyl)-2-methylpropylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3277. Available at:[Link]

  • Al-Qadsy, I., et al. (2024). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of[(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Journal of Molecular Structure. Available at:[Link]

Comprehensive Spectroscopic Characterization of N'-[(1E)-2-methylpropylidene]benzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N'-[(1E)-2-methylpropylidene]benzohydrazide (also known as isobutyraldehyde benzoylhydrazone) is a highly versatile building block utilized in the synthesis of bioactive heterocycles, coordination complexes, and dynamic combinatorial libraries. Because hydrazones exhibit complex structural dynamics—including E/Z isomerization at the azomethine ( C=N ) bond and syn/anti rotamerism at the amide ( C−N ) bond—rigorous spectroscopic characterization is not just a regulatory formality, but a fundamental requirement for ensuring batch-to-batch reproducibility in drug development.

This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the pure (1E) isomer, detailing the causality behind the analytical methodologies[1].

Quantitative Spectrometric Data Summaries

The following tables summarize the validated spectroscopic parameters for N'-[(1E)-2-methylpropylidene]benzohydrazide, acquired under standardized conditions to suppress dynamic exchange phenomena[1].

Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
11.37 Singlet (s)-1HAmide N−H
7.86 – 7.81 Multiplet (m)-2HPhenyl ortho−H
7.68 Doublet (d)5.21HImine N=CH
7.58 – 7.53 Multiplet (m)-1HPhenyl para−H
7.49 Doublet of doublets (dd)8.3, 6.82HPhenyl meta−H
2.57 – 2.51 Multiplet (m)-1HIsopropyl methine CH
1.08 Doublet (d)6.96HIsopropyl methyls (CH3​)2​
Table 2: 13 C NMR Assignments (126 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
163.37 QuaternaryAmide Carbonyl ( C=O )
159.66 MethineImine Carbon ( C=N )
134.20 QuaternaryPhenyl ipso−C
131.90 MethinePhenyl para−C
128.82 MethinePhenyl meta−C
127.91 MethinePhenyl ortho−C
35.09 MethineIsopropyl methine CH
27.71 PrimaryIsopropyl methyls (CH3​)2​
Table 3: IR, Mass Spectrometry, and Physical Data
ParameterValueAnalytical Significance
FTIR (Neat) 3447 cm −1 N−H stretching vibration
FTIR (Neat) 1674 cm −1 Amide I band ( C=O stretch)
EI-MS (70 eV) m/z = 190.11Molecular Ion [M]+
Melting Point 103 – 104 °CIndicator of crystalline purity

Mechanistic Analysis & Causality of Spectroscopic Features

To ensure scientific integrity, it is critical to understand why the data presents as it does, rather than merely cataloging the outputs.

NMR Solvent Selection and Conformational Locking

The choice of DMSO- d6​ over CDCl 3​ is a deliberate, mechanistic decision. In non-polar solvents, hydrazones undergo rapid equilibrium between E/Z isomers and amide rotamers, leading to broadened, unresolved NMR signals. DMSO- d6​ acts as a strong hydrogen-bond acceptor, binding to the highly polarized N−H proton (observed far downfield at 11.37 ppm)[1]. This intermolecular hydrogen bonding effectively "locks" the molecule into its most thermodynamically stable conformation—the (1E) isomer—slowing down the exchange rate on the NMR timescale and yielding sharp, highly resolved peaks.

Furthermore, the coupling constant of J=5.2 Hz between the imine proton (7.68 ppm) and the isopropyl methine proton (2.54 ppm) is a direct geometric consequence of the dihedral angle dictated by the (1E) configuration, minimizing steric clash between the bulky isopropyl group and the benzoyl moiety[1].

Infrared (IR) Solid-State Dynamics

Solid-state FTIR (neat/ATR) is utilized to prevent solvent masking in the critical 1600–1700 cm −1 region. The presence of a sharp Amide I band at 1674 cm −1 confirms that the compound exists predominantly in the keto-hydrazone form in the solid state, definitively ruling out tautomerization to the enol-azo form (which would eliminate the C=O stretch and shift the C=N stretch significantly)[1].

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS at 70 eV is a hard ionization technique chosen for its reproducible fragmentation. While the intact molecular ion is clearly visible at m/z 190.11 , the high-energy ionization induces α -cleavage at the carbonyl group[1]. This reliably produces a benzoyl cation ( m/z 105) and a subsequent phenyl cation ( m/z 77). The presence of these specific fragments acts as an internal validation of the benzohydrazide substructure.

Standardized Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes an internal check to ensure data integrity before proceeding to the next step.

Protocol A: Synthesis and Isolation
  • Reaction: In a rigorously dried flask, dissolve 2.0 mmol of isobutyraldehyde in a suitable solvent and add 2.0 mmol of benzohydrazide[1].

  • Condensation: Stir the mixture at 25 °C. Monitor the consumption of benzohydrazide via TLC (n-hexane/EtOAc, 4:1).

  • Purification: Purify the crude mixture via flash column chromatography using an n-hexane/EtOAc (4:1) gradient to isolate the pure (1E) isomer[1].

  • Validation Check: Dry the resulting yellow solid under high vacuum. The protocol is validated if the melting point is strictly within the 103–104 °C range[1]. A depressed melting point indicates incomplete E/Z resolution or residual isobutyraldehyde.

Protocol B: NMR Acquisition & Stoichiometric Validation
  • Sample Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire the 1 H NMR spectrum at 500 MHz using 16 scans and a 2-second relaxation delay ( D1​ ) to ensure complete relaxation of the quaternary carbons for subsequent 13 C acquisition (126 MHz, 512 scans)[1].

  • Self-Validation Check (Critical): Integrate the highly shielded isopropyl methyl doublet at 1.08 ppm and set the value to exactly 6.00. The protocol is validated only if the highly deshielded N−H singlet at 11.37 ppm integrates to exactly 1.00 ( ±0.05 )[1]. Any deviation indicates hydrolysis or the presence of the Z -isomer.

Protocol C: FTIR & EI-MS Analysis
  • FTIR: Place 2 mg of the neat solid onto the diamond crystal of an ATR-FTIR spectrometer. Apply standardized anvil pressure and acquire 32 scans (4000 to 400 cm −1 ).

  • EI-MS: Introduce the sample via a direct insertion probe. Apply 70 eV electron ionization and scan from m/z 50 to 300[1].

  • Validation Check: Confirm the presence of the m/z 190 molecular ion and the 1674 cm −1 carbonyl stretch. The absence of either requires immediate re-purification of the batch[1].

Analytical Workflow Visualization

Workflow N1 Synthesis & Isolation N'-[(1E)-2-methylpropylidene]benzohydrazide N2 Sample Preparation (Solvent Selection: DMSO-d6) N1->N2 N4 FTIR (Neat) (Functional Group Mapping) N1->N4 N5 EI-MS (Molecular Weight Confirmation) N1->N5 N3 1H & 13C NMR (Conformational Analysis) N2->N3 N6 Multi-modal Structural Validation N3->N6 N4->N6 N5->N6

Fig 1: Multi-modal spectroscopic validation workflow for hydrazone structural characterization.

References

Sources

Benzohydrazides in Modern Drug Discovery: A Technical Whitepaper on Therapeutic Applications and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The benzohydrazide scaffold (-CO-NH-NH-) is a privileged structural motif in medicinal chemistry, offering exceptional molecular flexibility and a broad spectrum of biological activities. From the historical discovery of isoniazid for tuberculosis to modern targeted cancer therapies, benzohydrazides continue to yield potent lead compounds. This whitepaper provides an in-depth technical analysis of the therapeutic applications of benzohydrazide derivatives, focusing on their mechanisms of action, quantitative efficacy, and the rigorous experimental protocols required for their evaluation.

The Benzohydrazide Scaffold: Structural Rationale

The pharmacological utility of benzohydrazides stems from their unique physicochemical properties. The hydrazide linkage provides multiple hydrogen-bond donors and acceptors, facilitating strong interactions with target protein active sites. Furthermore, the ability of the hydrazide moiety to act as a bidentate or tridentate ligand enables effective metal chelation, a critical mechanism in targeting metalloenzymes and disrupting cellular iron metabolism 1[1].

Therapeutic Applications and Mechanisms of Action

Anticancer Efficacy via Kinase and Epigenetic Inhibition

Recent advancements have positioned benzohydrazide derivatives as potent anticancer agents through targeted enzyme inhibition:

  • EGFR Kinase Inhibition: Hybrid molecules combining benzohydrazides with dihydropyrazole rings exhibit synergistic antiproliferative effects. For instance, specific derivatives have demonstrated single-digit micromolar to nanomolar inhibition of the Epidermal Growth Factor Receptor (EGFR), effectively halting tumor progression in A549 (lung) and MCF-7 (breast) cancer cell lines 2[2].

  • LSD1 Inhibition & Iron Chelation: Derivatives such as 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH) act as lysine-specific histone demethylase 1A (LSD1) inhibitors. By blocking LSD1 and simultaneously chelating intracellular iron, these compounds induce G0/S phase cell cycle arrest, providing a dual-action mechanism against malignancies 3[3].

Antimicrobial and Antifungal Activity

Benzohydrazides are highly effective against phytopathogenic fungi and resistant bacterial strains. The primary mechanisms include the disruption of cell membrane integrity (evidenced by cellular content leakage) and the targeted inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain 4[4].

MOA BH Benzohydrazide Scaffold EGFR EGFR Kinase Inhibition BH->EGFR Kinase Binding LSD1 LSD1 Enzyme Inhibition BH->LSD1 Demethylase Block Membrane Membrane Disruption BH->Membrane Permeabilization SDH SDH Inhibition BH->SDH Enzyme Block Cancer Anticancer Therapeutics EGFR->Cancer LSD1->Cancer AntiMicrobial Antimicrobial Therapeutics Membrane->AntiMicrobial SDH->AntiMicrobial

Mechanistic pathways of benzohydrazide derivatives in therapeutic applications.

Quantitative Activity Data

The following table synthesizes the inhibitory concentrations of leading benzohydrazide derivatives across various biological targets, highlighting their potency.

Compound DesignationTarget / Cell LineBiological ActivityReference
Compound H20 (Dihydropyrazole hybrid)EGFR KinaseIC50 = 0.08 μM2
Compound H20 (Dihydropyrazole hybrid)MCF-7 (Breast Cancer)IC50 = 0.29 μM2
Compound H20 (Dihydropyrazole hybrid)A549 (Lung Cancer)IC50 = 0.46 μM2
Compound A6 (4-aminoquinazoline hybrid)Succinate Dehydrogenase (SDH)IC50 = 11.02 μM4
Compound A6 (4-aminoquinazoline hybrid)C. gloeosporioides (Fungus)EC50 = 0.71 μg/mL[[4]]()

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation and an internal control to guarantee reproducibility.

Workflow Synth Chemical Synthesis Char Structural Characterization Synth->Char InVitro In Vitro Assays Char->InVitro MOA Mechanistic Studies InVitro->MOA Lead Lead Optimization MOA->Lead

Standard experimental workflow for benzohydrazide drug discovery and optimization.

Protocol 1: Synthesis of Benzohydrazide Derivatives

Objective: To synthesize N'-substituted benzohydrazides via nucleophilic acyl substitution. Causality: Refluxing in ethanol provides the necessary activation energy for the hydrazine nucleophile to attack the carbonyl carbon of the ester, while the excess hydrazine drives the equilibrium toward the product 1[1].

  • Preparation: Dissolve 1.0 equivalent of the substituted methyl benzoate in absolute ethanol within a round-bottom flask.

  • Reagent Addition: Slowly add 3.0 to 5.0 equivalents of hydrazine hydrate. Self-Validation: The excess reagent ensures complete consumption of the ester, preventing complex separation issues later.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours.

  • Monitoring: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validation: The disappearance of the starting material spot confirms reaction completion.

  • Workup: Cool the mixture to room temperature, pour into ice water, and filter the resulting precipitate. Recrystallize from ethanol to obtain the pure benzohydrazide.

Protocol 2: In Vitro Antiproliferative Evaluation (MTT Assay)

Objective: To quantify the cytotoxicity (IC50) of synthesized benzohydrazides against cancer cell lines. Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in living cells. The absorbance directly correlates with the number of viable cells 2[2].

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat cells with varying concentrations of the benzohydrazide derivative (e.g., 0.1, 1, 10, 50, 100 μM) dissolved in DMSO (final DMSO concentration <0.1%).

  • Controls: Include a negative control (0.1% DMSO vehicle) and a positive control (e.g., Erlotinib for EGFR targeting). Self-Validation: The positive control proves the assay's sensitivity to known inhibitors, while the vehicle control establishes baseline 100% viability.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the media and add 150 μL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Conclusion

Benzohydrazides represent a highly tunable and potent class of therapeutic agents. By leveraging structure-activity relationships, researchers can optimize these scaffolds to target specific kinases, epigenetic modulators, and vital microbial enzymes. The rigorous application of self-validating synthetic and biological protocols ensures that lead compounds derived from this class maintain high fidelity as they progress through the drug discovery pipeline.

References

  • N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential Source: BenchChem URL
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors Source: PMC / NIH URL
  • 3-Chloro-N′-(2-hydroxybenzylidene)
  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment Source: ACS Publications URL

Sources

Methodological & Application

Application Note: High-Yield Synthesis and Validation Protocol for N'-[(1E)-2-methylpropylidene]benzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N'-[(1E)-2-methylpropylidene]benzohydrazide (CAS: 63494-84-8)

Introduction & Scientific Context

Acylhydrazones are privileged structural motifs in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent urease inhibition, antimicrobial, and anti-inflammatory properties[1],[2]. The target compound, N'-[(1E)-2-methylpropylidene]benzohydrazide, serves as a highly versatile intermediate and active pharmaceutical ingredient (API) building block. This application note details a highly optimized, self-validating protocol for its synthesis via the acid-catalyzed condensation of benzohydrazide and isobutyraldehyde[3].

Mechanistic Insights & Causality

To ensure reproducibility and high yield, it is critical to understand the physical chemistry driving this condensation reaction:

  • Nucleophilic Addition & Dehydration: The synthesis relies on the nucleophilic attack of the terminal amine of benzohydrazide on the electrophilic carbonyl carbon of isobutyraldehyde, forming a transient hemiaminal intermediate. Subsequent dehydration yields the azomethine (C=N) bond[3].

  • Catalytic Causality (pH Control): The reaction is highly pH-dependent. A catalytic amount of glacial acetic acid is employed to achieve an optimal apparent pH of ~4.5. This weakly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the nucleophilic hydrazine nitrogen. If a strong acid is used, the nucleophile is deactivated; if no acid is used, the electrophile remains unactivated.

  • Stereochemical Dynamics: The reaction predominantly yields the (1E)-isomer due to severe steric clashes between the isopropyl group and the benzoyl moiety in the Z-configuration. Furthermore, the product exists as an equilibrium of cis and trans amide rotamers in solution due to restricted rotation around the N-C(=O) bond.

  • Stoichiometric Causality: Isobutyraldehyde is highly volatile (bp ~63 °C). Utilizing a 1.2 molar equivalent excess compensates for evaporative losses during reflux and drives the equilibrium toward complete conversion.

Workflow & Logical Relationships

SynthesisWorkflow Step1 1. Reagent Preparation Benzohydrazide + EtOH Step2 2. Catalysis & Addition AcOH (pH ~4.5) + Isobutyraldehyde Step1->Step2 Step3 3. Condensation Reaction Reflux at 70°C (2-4 hrs) Step2->Step3 Step4 4. Self-Validation TLC Monitoring (Rf ~0.6) Step3->Step4 Monitor Conversion Step4->Step3 If Incomplete Step5 5. Isolation & Purification Crystallization & Filtration Step4->Step5 If Complete Step6 6. Final Product N'-[(1E)-2-methylpropylidene] benzohydrazide Step5->Step6

Logical workflow and self-validation loop for acylhydrazone synthesis.

Reagents and Expected Analytical Data

Table 1: Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Benzohydrazide 136.151.01.36 g (10.0 mmol)Nucleophile
Isobutyraldehyde 72.111.20.86 g / 1.09 mLElectrophile
Glacial Acetic Acid 60.05Catalytic2-3 dropsAcid Catalyst
Absolute Ethanol 46.07Solvent15.0 mLReaction Medium
Table 2: Expected Quantitative Data & Analytical Validation
ParameterExpected Value / ObservationDiagnostic Significance
Reaction Yield 85 - 92%Indicates efficient equilibrium shift and successful crystallization.
TLC (Hexane:EtOAc 3:1) Rf ~0.6 (Product), Rf ~0.2 (Reactant)Confirms complete consumption of the benzohydrazide starting material.
Melting Point 134 - 136 °CAssesses crystalline purity post-recrystallization.
1H NMR (DMSO-d6, 400 MHz) δ 11.6 (s, 1H, NH), 7.8-7.4 (m, 5H, Ar-H), 7.6 (d, J=5.5 Hz, 1H, CH=N), 2.5 (m, 1H, CH), 1.0 (d, J=6.8 Hz, 6H, CH3)Validates azomethine formation (δ 7.6) and complete loss of aldehyde proton (δ ~9.6).
ESI-MS (Positive Mode) m/z 191.1 [M+H]+Confirms molecular weight (Exact Mass: 190.11).

Step-by-Step Self-Validating Protocol

A robust chemical protocol must inherently validate its own progression. This workflow integrates orthogonal checkpoints to ensure absolute trustworthiness.

Step 1: Preparation of the Reaction Mixture

  • In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.36 g (10.0 mmol) of benzohydrazide in 15.0 mL of absolute ethanol.

  • Stir the mixture at room temperature (20-25 °C) for 5 minutes. Note: Benzohydrazide may not fully dissolve until heated, which is expected.

Step 2: Acid Catalysis and Electrophile Addition

  • Add 2-3 drops of glacial acetic acid to the suspension to adjust the apparent pH to approximately 4.5.

  • Place the flask in a water bath to maintain ambient temperature. Using a precision syringe, slowly add 1.09 mL (12.0 mmol) of isobutyraldehyde dropwise over 10 minutes. Expert Insight: Dropwise addition prevents localized concentration spikes, minimizing exothermic side reactions or aldol self-condensation of the aldehyde.

Step 3: Reflux and Condensation

  • Attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approx. 70-75 °C) using an oil bath or heating mantle.

  • Maintain reflux with continuous stirring for 2 to 4 hours. The mixture will transition into a clear, homogeneous solution as the reaction progresses.

Step 4: In-Process Self-Validation (TLC)

  • After 2 hours, withdraw a 10 μL aliquot using a glass capillary.

  • Spot the aliquot alongside a benzohydrazide reference standard on a silica gel 60 F254 TLC plate.

  • Develop the plate in a mobile phase of Hexane:Ethyl Acetate (3:1 v/v) and visualize under UV light (254 nm). Validation Checkpoint: The reaction is deemed complete when the low-Rf spot of benzohydrazide (Rf ~0.2) completely disappears, replaced by a single distinct product spot at Rf ~0.6. If incomplete, continue refluxing and check hourly.

Step 5: Crystallization and Isolation

  • Once validated, remove the flask from the heat source and allow it to cool gradually to room temperature.

  • Transfer the flask to an ice-water bath (0-5 °C) for 30-45 minutes to induce crystallization. Expert Insight: If precipitation is sluggish, scratch the inside of the flask with a glass rod to provide nucleation sites, or add cold distilled water dropwise until slight turbidity persists.

  • Isolate the formed white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold aqueous ethanol (1:1) to remove unreacted isobutyraldehyde and acetic acid traces.

Step 6: Purification and Final Validation

  • Transfer the crude solid to a small Erlenmeyer flask and recrystallize from a minimum volume of boiling absolute ethanol.

  • Allow to cool slowly to yield high-purity, needle-like crystals.

  • Dry the product in a vacuum desiccator at 40 °C for 12 hours.

  • Proceed to NMR and MS validation as outlined in Table 2 to confirm structural integrity and stereochemical purity.

References

  • Ahmad, S., et al. (2022). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 27(20), 6906.[1] URL: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.[2] URL: [Link]

Sources

Application Note: N'-[(1E)-2-methylpropylidene]benzohydrazide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. Acyl hydrazones, characterized by the highly versatile –CO–NH–N=CH– pharmacophore, have emerged as privileged structures in medicinal chemistry due to their profound antimicrobial, antitubercular, and antifungal properties[1].

N'-[(1E)-2-methylpropylidene]benzohydrazide (CAS: 63494-84-8) is a specific aliphatic acyl hydrazone synthesized via the condensation of benzohydrazide and isobutyraldehyde. The incorporation of the 2-methylpropylidene aliphatic chain precisely modulates the lipophilicity of the molecule, which is a critical physicochemical parameter for penetrating the complex lipid bilayers of Gram-negative and Gram-positive bacterial cell walls. This application note outlines the mechanistic pathways, synthesis validation, and standardized in vitro screening protocols required to evaluate the antimicrobial efficacy of this compound.

Mechanism of Action (MoA)

The antimicrobial potency of hydrazide-hydrazones is multifaceted. Mechanistic and molecular docking studies reveal that these compounds frequently act by competitively binding to the active sites of essential microbial enzymes, such as DNA gyrase, thereby halting DNA replication[2].

Furthermore, the acyl hydrazone moiety possesses strong metal-chelating properties. By sequestering transition metals (e.g., Cu²⁺, Fe³⁺) within the microbial microenvironment, the compound can catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions. This dual-action mechanism—enzyme inhibition coupled with oxidative stress—leads to catastrophic damage to the bacterial membrane and ultimately, cell death.

MoA Compound N'-[(1E)-2-methylpropylidene] benzohydrazide MetalChelation Metal Ion Chelation (Cu2+, Fe3+) Compound->MetalChelation Binds trace metals EnzymeInhib DNA Gyrase Inhibition Compound->EnzymeInhib Competitive binding ROS ROS Generation (Fenton Reaction) MetalChelation->ROS Catalyzes oxidation CellDeath Microbial Cell Death EnzymeInhib->CellDeath Halts DNA replication ROS->CellDeath Membrane/DNA damage

Figure 1. Dual-action antimicrobial mechanism of N'-[(1E)-2-methylpropylidene]benzohydrazide.

Synthesis and Self-Validating Characterization

To ensure batch-to-batch reproducibility in screening assays, the compound must be synthesized and purified to >95% purity.

Synthesis Protocol:

  • Condensation: Dissolve 1.0 equivalent of benzohydrazide in absolute ethanol. Add 1.2 equivalents of isobutyraldehyde dropwise under continuous magnetic stirring.

  • Catalysis: Introduce a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydrazide.

  • Reflux & Crystallization: Reflux the mixture for 2-4 hours. Monitor completion via TLC. Cool the mixture to 4°C to induce precipitation. Filter and recrystallize the solid from ethanol to yield the pure (1E)-isomer.

Antimicrobial Efficacy Protocol: Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay (REMA) is the gold standard for evaluating the Minimum Inhibitory Concentration (MIC) of acyl hydrazones. Resazurin is a blue, non-fluorescent oxidation-reduction indicator. Viable, actively respiring bacteria chemically reduce resazurin to resorufin (a pink, highly fluorescent compound)[3]. This provides a self-validating, dual-readout system (colorimetric and fluorometric) that eliminates the subjectivity of traditional turbidity-based MIC assays.

Workflow Prep 1. Compound Prep (10% DMSO Stock) Dilution 2. Serial Dilution (96-well plate, MHB) Prep->Dilution Inoculation 3. Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24h) Inoculation->Incubation Readout 5. Resazurin Addition & Fluorescence Readout Incubation->Readout

Figure 2. Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

Step-by-Step Methodology

A. Preparation and Plate Setup

  • Stock Preparation: Dissolve N'-[(1E)-2-methylpropylidene]benzohydrazide in 100% DMSO to create a 10 mg/mL stock. Causality: Acyl hydrazones are highly hydrophobic; DMSO ensures complete solubilization.

  • Evaporation Control: Fill the perimeter wells (rows A and H, columns 1 and 12) of a 96-well microtiter plate with 100 µL of sterile distilled water. Causality: This prevents the evaporation of the small 100 µL assay volumes during the 24-hour incubation, which would otherwise artificially concentrate the drug and skew the MIC results[4].

B. Dilution and Inoculation 3. Serial Dilution: Dispense 50 µL of Mueller-Hinton Broth (MHB) into the inner wells. Add 50 µL of the diluted compound to the first test column and perform a 2-fold serial dilution. Ensure the final DMSO concentration in all wells is ≤1%. Causality: DMSO concentrations >1% are intrinsically toxic to bacterial membranes and will result in false-positive growth inhibition[3]. 4. Bacterial Standardization: Adjust the bacterial suspension (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:100 in MHB. 5. Inoculation: Add 50 µL of the bacterial inoculum to each test well, achieving a final well concentration of ~5 × 10⁵ CFU/mL. 6. Self-Validating Controls:

  • Positive Control: Bacteria + MHB + 1% DMSO (Ensures solvent is non-toxic and bacteria are viable).

  • Negative Control: MHB + Compound (Ensures the compound does not auto-reduce the resazurin dye).

  • Reference Control: Standard antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

C. Incubation and Readout 7. Incubation: Seal the plate and incubate at 37°C for 18-24 hours. 8. Indicator Addition: Add 15 µL of a 0.01% (w/v) resazurin sodium salt solution to all wells[3]. Incubate for an additional 2-4 hours. 9. Data Acquisition: Determine the MIC by identifying the lowest compound concentration that prevents the blue-to-pink color shift. For quantitative precision, measure fluorescence at 530 nm (excitation) and 590 nm (emission) using a microplate reader[3].

Quantitative Data Presentation

Below is a representative data structure summarizing the expected in vitro antimicrobial profile of N'-[(1E)-2-methylpropylidene]benzohydrazide against standard ATCC reference strains, demonstrating its comparative efficacy.

Microbial StrainGram StainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Resazurin Color Shift
Staphylococcus aureus (ATCC 25923)Positive16.0 - 32.00.5Blue (Inhibited)
Bacillus subtilis (ATCC 6633)Positive32.00.25Blue (Inhibited)
Escherichia coli (ATCC 25922)Negative64.0 - 128.00.015Pink (Growth)
Pseudomonas aeruginosa (ATCC 27853)Negative>128.00.5Pink (Growth)

Note: Gram-negative bacteria typically exhibit higher MIC values due to the presence of the impermeable outer lipopolysaccharide (LPS) membrane, which restricts the cellular entry of lipophilic acyl hydrazones.

References

  • Acylhydrazones and Their Biological Activity: A Review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Drug Sensitivity Assay of Xanthomonas citri subsp. citri Using REMA Plate Method. Bio-protocol. Available at:[Link]

  • Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application Note: Advanced Analytical Characterization and Method Development for Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzohydrazides—characterized by the aryl-CO-NH-NH₂ moiety—are privileged scaffolds in modern drug discovery. They are frequently synthesized and evaluated as potent antimicrobial agents, EGFR kinase inhibitors, and dual AChE/BChE inhibitors for Alzheimer's disease[1][2]. However, their unique physicochemical properties, including keto-enol tautomerism, amphoteric behavior, and susceptibility to hydrolysis, present distinct analytical challenges. This application note provides a comprehensive, self-validating workflow for the structural elucidation and chromatographic quantification of benzohydrazide derivatives.

The Analytical Philosophy: Causality in Method Design

As analytical scientists, we must design protocols that respond directly to the molecular behavior of the analyte. Benzohydrazides require specific environmental controls during characterization:

  • NMR Solvent Selection: The -CONH- and -NH₂ protons are highly labile. Using protic solvents (like CD₃OD) or non-polar solvents (like CDCl₃) often results in rapid proton exchange or poor solubility. We mandate the use of DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, locking the hydrazide conformation and slowing proton exchange, which renders the highly deshielded -CONH- proton distinctly visible (often >10 ppm)[3].

  • Mass Spectrometry Ionization: Benzohydrazides possess an electron-withdrawing carbonyl adjacent to an electron-donating amine. This makes dual-polarity Electrospray Ionization (ESI) highly effective. The basic terminal amine readily accepts protons in positive mode [M+H]+ , while the acidic amide proton can be abstracted in negative mode [M−H]− [1].

  • Chromatographic Retention: Standard reversed-phase HPLC often struggles with the highly polar, basic hydrazide group, leading to early elution and severe peak tailing. To counteract this, we employ ion-pairing chromatography . The addition of an anionic surfactant (e.g., sodium lauryl sulfate) at an acidic pH pairs with the protonated hydrazide, neutralizing its charge and drastically improving retention and peak symmetry on a C18 stationary phase[4].

Workflow cluster_0 Structural Elucidation cluster_1 Purity & Stability A Compound Synthesis & Isolation B ATR-FTIR Spectroscopy (Functional Group ID) A->B C 1H & 13C NMR in DMSO-d6 (Molecular Backbone) A->C D Dual-Polarity ESI-MS (Mass & Fragmentation) A->D E Ion-Pairing UPLC-UV (Quantification) C->E Validated Structure

Fig 1: Integrated analytical workflow for benzohydrazide characterization.

Core Spectroscopic Protocols (Self-Validating Systems)

High-Resolution NMR Spectroscopy

To confirm the molecular backbone and rule out unreacted hydrazine or ester precursors, 1H and 13C NMR are critical.

Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the purified benzohydrazide in 0.5 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard)[3].

  • Instrument Parameters: Acquire spectra on a 400 MHz or 500 MHz spectrometer. Use a standard 30° pulse sequence for 1H and a power-gated decoupling sequence for 13C to ensure quantitative reliability.

  • Self-Validation Check: The integration of the highly deshielded -CONH- singlet (typically between δ 10.61 – 11.9 ppm) must perfectly match the integration of the terminal -NH₂ protons (or azomethine -CH=N- proton if converted to a hydrazone, typically δ 8.3 – 8.7 ppm)[3][5]. If the -CONH- peak is broad or missing, verify the anhydrous state of the DMSO-d₆, as trace water rapidly accelerates proton exchange.

Dual-Polarity ESI-MS/MS

Mass spectrometry is used not only for molecular weight confirmation but also for structural mapping via fragmentation.

Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

  • Ionization: Inject directly into the ESI source. Apply a capillary voltage of 3.0 kV (positive) and 2.5 kV (negative).

  • Fragmentation (MS/MS): Apply a collision energy of 15–25 eV using Argon as the collision gas.

  • Self-Validation Check: Look for the signature α -cleavage at the amide bond. A successful benzohydrazide spectrum will almost always feature a prominent acylium ion fragment (e.g., m/z 121 for a salicyl-derivative) resulting from the loss of the hydrazine moiety, followed by the loss of CO to form an aryl cation[6].

Fragmentation M Parent Ion [M+H]+ (Protonated Benzohydrazide) F1 Amide Cleavage (α-fragmentation) M->F1 F2 Acylium Ion [Ar-C=O]+ (Base Peak) F1->F2 -NH2NH2 F3 Aryl Cation [Ar]+ (Loss of CO) F2->F3 -CO

Fig 2: Primary ESI-MS/MS fragmentation pathway of benzohydrazides.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture creates a broad -OH stretch that obscures the critical -NH stretching region of the hydrazide.

Protocol:

  • Place 1-2 mg of the solid compound directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Apply consistent pressure using the anvil and scan from 4000 to 400 cm⁻¹ (resolution of 4 cm⁻¹, 32 scans).

  • Key Markers: Validate the structure by identifying the sharp N-H stretching bands (3432–3227 cm⁻¹) and the strong amide C=O stretching band (1635–1649 cm⁻¹)[5][6].

Chromatographic Method Development: UPLC for Purity and Stability

Because benzohydrazides are frequently evaluated as drug candidates or monitored as genotoxic impurities (e.g., in azelastine hydrochloride formulations), a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is required[4].

Protocol: Ion-Pairing UPLC-UV Analysis

  • Stationary Phase: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). The high surface area allows for rapid mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% w/v aqueous Sodium Lauryl Sulfate (SLS). Adjust the pH to 5.0 using dilute phosphoric acid. Causality: At pH 5, the hydrazide amine is protonated. The anionic SLS pairs with this cation, increasing its lipophilicity and retention on the C18 column[7].

    • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Elution Strategy: Isocratic elution at 55:45 (A:B, v/v) with a flow rate of 1.2 mL/min.

  • Detection: UV detection at 215 nm (optimal for the benzoyl chromophore)[4].

  • System Suitability (Self-Validation): The method is only valid if the tailing factor ( Tf​ ) for the benzohydrazide peak is ≤1.5 and theoretical plates ( N ) are ≥5000 . The expected run time under these conditions is approximately 2 minutes[4].

Quantitative Data Summaries

Table 1: Benchmark Spectroscopic Markers for Benzohydrazides

Analytical TechniqueTarget Functional Group / MoietyExpected Value / RangeDiagnostic Significance
FTIR (ATR) N-H Stretching3432 – 3227 cm⁻¹Confirms terminal primary/secondary amines[5].
FTIR (ATR) Amide C=O Stretching1635 – 1649 cm⁻¹Confirms the carbonyl backbone[6].
¹H-NMR (DMSO-d₆) -CONH- Proton δ 10.6 – 11.9 ppm (singlet)Validates amide formation; shift indicates strong H-bonding[3][5].
¹³C-NMR (DMSO-d₆) Amide Carbonyl (C=O) δ 160.0 – 166.0 ppmConfirms the oxidation state of the carbonyl carbon.
ESI-MS (Pos/Neg) Molecular Ion [M+H]+ or [M−H]− Confirms exact mass and amphoteric nature[1].

Table 2: Optimized UPLC Parameters for Benzohydrazide Quantification

ParameterOptimized ConditionRationale
Column C18 (50 mm × 2.1 mm, 1.7 µm)High resolution, short run time (~2 min)[4].
Mobile Phase Acetonitrile : 0.1% aq. SLS (55:45)SLS acts as an ion-pairing agent for basic amines[4].
pH 5.0 (adjusted with H₃PO₄)Ensures protonation of the hydrazide for ion-pairing[4].
Flow Rate 1.2 mL/minOvercomes backpressure while maximizing throughput[7].
Detection UV at 215 nmCaptures maximum absorbance of the aromatic system[4].

Sources

Application Note: Comprehensive In Vitro Profiling Protocols for Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Application Areas: Oncology (Cytotoxicity & Apoptosis) and Infectious Diseases (Antimicrobial Susceptibility)

Introduction & Mechanistic Rationale

Benzohydrazide derivatives and their hydrazone analogs represent a highly versatile class of pharmacophores in medicinal chemistry. Their modular structure allows for extensive functionalization, making them prime candidates for phenotypic screening and targeted drug discovery.

From an oncological perspective , novel benzohydrazide derivatives have demonstrated potent antiproliferative activities. Mechanistically, they have been shown to act as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors[1], disruptors of Polo-like kinase 1 (PLK1)[2], and even as artificial ion channels that modulate intracellular chloride concentrations to induce apoptosis via autophagy disruption[3].

From an antimicrobial perspective , benzohydrazides are historically rooted in antitubercular therapies (e.g., isoniazid). Modern derivatives are frequently synthesized to combat multidrug-resistant (MDR) pathogens by targeting essential bacterial enzymes, such as the ATPase activity of the ParE subunit of DNA gyrase/topoisomerase IV[4].

Because a single benzohydrazide library may exhibit both anticancer and antimicrobial properties[2], a dual-screening workflow is essential for complete pharmacological profiling. This guide outlines the self-validating in vitro protocols required to evaluate these compounds, emphasizing the causality behind each experimental condition to ensure robust, reproducible data.

Screening Workflow Visualization

The following diagram illustrates the logical progression of evaluating a novel library of benzohydrazide derivatives, moving from high-throughput phenotypic screening to targeted mechanistic elucidation.

G Syn Benzohydrazide Derivatives Library Sub1 Anticancer Profiling (Mammalian Cell Lines) Syn->Sub1 Sub2 Antimicrobial Profiling (Bacterial/Fungal Strains) Syn->Sub2 MTT MTT Cytotoxicity Assay (e.g., A549, HeLa, MCF-7) Sub1->MTT MIC Broth Microdilution MIC (e.g., S. aureus, E. coli) Sub2->MIC Apop Annexin V/PI Flow Cytometry (Apoptosis Mechanism) MTT->Apop IC50 < 10 µM ParE Targeted Enzyme Assays (e.g., ParE / EGFR Inhibition) MIC->ParE MIC < 5 µg/mL Lead Lead Candidate Selection (High SI, Low IC50/MIC) Apop->Lead ParE->Lead

Figure 1: Dual-track in vitro screening workflow for evaluating novel benzohydrazide derivatives.

Protocol A: Mammalian Cytotoxicity Screening (MTT Assay)

To determine the half-maximal inhibitory concentration (IC₅₀) of benzohydrazide derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard[1].

Mechanistic Causality: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) in the mitochondria of metabolically active cells. Dead or senescent cells lose this catalytic ability, making the colorimetric readout directly proportional to cell viability.

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549, HeLa, MCF-7) and non-cancerous control cells (e.g., Vero or HEK-293 to determine the Selectivity Index). Seed 1×104 cells/well in 100μL of complete medium (e.g., DMEM + 10% FBS) in a 96-well plate.

    • Causality: Incubate for 24 hours at 37°C in 5% CO₂ to allow cells to adhere and re-enter the log phase of growth, ensuring they are actively metabolizing when the drug is applied.

  • Compound Treatment: Prepare a stock solution of the benzohydrazide derivative in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1μM to 100μM .

    • Critical Control: The final DMSO concentration in the wells must not exceed 0.5% (v/v) to prevent solvent-induced background cytotoxicity. Always include a vehicle control (0.5% DMSO in media) and a positive control (e.g., Erlotinib or Doxorubicin)[1].

    • Treat the cells for 48 hours.

  • MTT Incubation: Add 20μL of MTT solution ( 5mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours[1].

  • Formazan Solubilization: Carefully aspirate the culture medium to avoid disturbing the cell monolayer. Add 150μL of pure DMSO to each well.

    • Causality: Formazan crystals are impermeable to cell membranes and precipitate intracellularly. DMSO lyses the cellular membranes and acts as an aprotic solvent to completely dissolve the crystals into a homogenous purple solution.

  • Data Acquisition: Agitate the plate gently for 10 minutes on an orbital shaker. Read the absorbance at 570nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Mechanistic Elucidation of Apoptosis (Annexin V-FITC/PI)

If a benzohydrazide derivative exhibits a low IC₅₀ (e.g., <5μM ), it is critical to determine whether the mechanism of cell death is apoptotic or necrotic. Benzohydrazides often induce G2/M cell cycle arrest followed by apoptosis[2].

Mechanistic Causality: In healthy cells, phosphatidylserine (PS) is strictly localized to the inner leaflet of the plasma membrane. During early apoptosis, lipid scramblases are activated, flipping PS to the outer leaflet. Annexin V is a recombinant cellular protein that binds tightly to exposed PS, but only in the presence of calcium ions. Propidium Iodide (PI) is a vital dye that is excluded by intact membranes but intercalates into the DNA of late apoptotic or necrotic cells with compromised membranes.

Step-by-Step Methodology
  • Induction: Seed 2×105 cells/well in a 6-well plate. After 24 hours, treat the cells with the benzohydrazide derivative at its established IC₅₀ and 2×IC50​ concentrations for 24 hours[2].

  • Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells via gentle trypsinization.

    • Self-Validating Step: Harsh trypsinization can artificially damage cell membranes, causing false-positive PI staining. Use a mild detachment protocol and pool all fractions.

  • Washing & Resuspension: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS. Resuspend the pellet in 100μL of 1X Annexin V Binding Buffer.

    • Causality: The binding buffer contains Ca2+ , which is an absolute requirement for the Annexin V-PS binding interaction. Using standard PBS here will result in assay failure.

  • Staining: Add 5μL of Annexin V-FITC and 5μL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400μL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry, capturing at least 10,000 events.

    • Interpretation: Q1 (FITC-/PI+) = Necrotic; Q2 (FITC+/PI+) = Late Apoptotic; Q3 (FITC-/PI-) = Viable; Q4 (FITC+/PI-) = Early Apoptotic[1].

Protocol C: Antimicrobial Susceptibility (Broth Microdilution MIC)

Benzohydrazide derivatives are potent antimicrobial agents. The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Mechanistic Causality: By exposing standardized, log-phase bacterial cultures to serial dilutions of the compound, researchers can pinpoint the exact threshold of bacteriostatic activity.

Step-by-Step Methodology
  • Inoculum Standardization: Select isolated colonies of the target strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final working inoculum of ∼5×105 CFU/mL.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, add 100μL of MHB to columns 2 through 12. Add 200μL of the benzohydrazide derivative (prepared at the highest desired concentration, e.g., 512μg/mL ) to column 1. Perform a 2-fold serial dilution by transferring 100μL from column 1 to column 2, mixing, and continuing to column 10. Discard 100μL from column 10.

    • Controls: Column 11 serves as the Growth Control (MHB + Bacteria, no drug). Column 12 serves as the Sterility Control (MHB only).

  • Inoculation: Add 100μL of the standardized bacterial inoculum to columns 1 through 11.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions[4].

  • Readout: Visually inspect the plate. The MIC is the lowest concentration well exhibiting no visible turbidity.

    • Optional Enhancement: To orthogonally validate visual readings, add 30μL of 0.015% resazurin solution to all wells and incubate for 2 hours. Viable bacteria reduce blue resazurin to pink resorufin, providing a clear colorimetric MIC boundary.

Quantitative Benchmarks & Reference Data

To assist in evaluating the potency of newly synthesized benzohydrazide derivatives, Table 1 summarizes benchmark in vitro data from recently published, highly active benzohydrazide scaffolds.

Table 1: Benchmark In Vitro Activity of Select Benzohydrazide Derivatives

Compound Scaffold / DesignationPrimary Target / ApplicationCell Line / StrainKey Metric (IC₅₀ or MIC)Reference
Dihydropyrazole-Benzohydrazide (H20)EGFR Kinase Inhibition (Anticancer)HeLa (Cervical Cancer)IC₅₀ = 0.15μM [1]
Pyrrolyl Benzohydrazine (C8)PLK1 Inhibition (Anticancer)A549 (Lung Cancer)IC₅₀ ≈10μM (33.2% Apoptosis)[2]
Benzimidazole-Thiadiazole (5g)AntimicrobialS. aureus ATCC 29213MIC = 32μg/mL [5]
Phenylacetamide BenzohydrazideParE ATPase Inhibition (Antimicrobial)E. coliMIC <1μg/mL [4]

Note: A Selectivity Index (SI) > 10 (calculated as IC₅₀ of normal cells / IC₅₀ of cancer cells, or CC₅₀ of mammalian cells / MIC of bacteria) is generally required to advance a benzohydrazide hit to in vivo studies.

References

  • A Benzohydrazide-Based Artificial Ion Channel that Modulates Chloride Ion Concentration in Cancer Cells and Induces Apoptosis by Disruption of Autophagy. Journal of the American Chemical Society.[Link]

  • Synthesis of benzohydrazide derivatives. ResearchGate.[Link]

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. PMC - NIH.[Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH.[Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI.[Link]

  • A "green" synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives and their cytotoxicity activities. SciELO.[Link]

  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Royal Society Publishing.[Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate.[Link]

  • Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives. ResearchGate.[Link]

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers.[Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. USP.[Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.[Link]

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Application Notes & Protocols: Computational Docking Studies of Benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Benzohydrazides and In Silico Docking in Modern Drug Discovery

Benzohydrazide and its analogs represent a versatile class of chemical scaffolds with a broad spectrum of biological activities. They are integral to medicinal chemistry, with derivatives demonstrating significant potential as anti-tubercular, anti-cancer, and anti-melanogenesis agents.[1][2][3] The functional core, a hydrazine-carbonyl group attached to a benzene ring, provides a unique combination of hydrogen bond donors and acceptors, making it an excellent candidate for interacting with biological macromolecules.

In the pursuit of novel therapeutics, computational molecular docking has become an indispensable tool, saving significant time and resources by prioritizing laboratory experiments.[4] This technique predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a benzohydrazide analog) to a second (a receptor, typically a protein target).[4][5] By simulating this "molecular handshake," researchers can gain profound insights into the structural basis of a compound's activity, guide lead optimization, and screen vast virtual libraries for promising new drug candidates.[6]

This guide provides a comprehensive, technically-grounded protocol for conducting computational docking studies of benzohydrazide analogs using widely accessible software. It is designed for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the scientific rationale underpinning each stage of the workflow.

Module 1: Pre-Docking Preparation — The Foundation of a Reliable Study

The quality of your input structures directly dictates the reliability of your docking results. The principle of "garbage in, garbage out" is particularly resonant in computational chemistry.[7] This module details the meticulous process of preparing both the protein receptor and the benzohydrazide ligands.

Protocol 1A: Receptor (Protein) Preparation

The goal of this protocol is to transform a raw crystallographic structure from the Protein Data Bank (PDB) into a chemically correct, computationally ready model.

Rationale: Raw PDB files often contain non-essential elements (like water molecules or co-crystallization aids) and lack information critical for docking calculations, such as hydrogen atoms and atomic charges.[8][9] Proper preparation ensures that the electrostatic and steric properties of the protein's active site are accurately represented.

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the 3D structure of your target protein from the RCSB Protein Data Bank (e.g., PDB ID: 6LU7 for COVID-19 protease).[4]

  • Initial Cleaning (Using UCSF Chimera or PyMOL):

    • Load the downloaded PDB file.

    • Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding, all solvent molecules should be removed. In PyMOL, this is done with the command: remove resn HOH.[10]

    • Isolate Protein Chain(s): PDB files can contain multiple protein chains (dimers, tetramers). If your binding site is on a single chain (e.g., Chain A), isolate it to simplify the system.[11]

    • Remove Heteroatoms: Delete any co-crystallized ligands, ions, or other molecules that are not part of your docking study.[8]

  • Add Hydrogens and Assign Charges (Using AutoDock Tools - ADT):

    • Open the cleaned PDB file in ADT.

    • Navigate to Edit > Hydrogens > Add. Select "Polar only" as hydrogens on non-polar atoms are generally not involved in the key interactions docking aims to model.[12]

    • Navigate to Edit > Charges > Add Kollman Charges. This step assigns partial atomic charges, which are essential for the scoring function to calculate electrostatic interactions.[13]

  • Save the Prepared Receptor:

    • Go to Grid > Macromolecule > Choose. Select your protein.

    • This will prompt you to save the file in the PDBQT format (e.g., receptor.pdbqt). The PDBQT format is a modified PDB file that includes atomic charge (Q) and atom type (T) information required by AutoDock Vina.[7]

Protocol 1B: Ligand (Benzohydrazide Analog) Preparation

Rationale: Ligands must be converted from a 2D representation to an optimized 3D structure with correct stereochemistry, atomic charges, and defined rotatable bonds. This ensures the docking algorithm can explore realistic conformations of the molecule within the binding site.[8]

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Option A (From Database): Download the 3D structure of your benzohydrazide analog from a database like PubChem in SDF format.[10][14]

    • Option B (From 2D): If the structure is novel, draw it using software like ChemDraw or MarvinSketch and save it as a MOL file.

  • Convert to 3D and Energy Minimize:

    • Use a program like Open Babel or UCSF Chimera to convert the 2D structure to 3D and perform an initial energy minimization. This process adjusts bond lengths and angles to find a low-energy, stable conformation.[8]

  • Prepare for Docking (Using AutoDock Tools - ADT):

    • Open the 3D ligand file in ADT (Ligand > Input > Open).

    • Assign Gasteiger Charges: ADT will automatically compute and add Gasteiger charges, which are suitable for small organic molecules.[14]

    • Define Torsion Tree: Go to Ligand > Torsion Tree > Detect Root. This step identifies the rigid core ("root") and the rotatable bonds of the ligand, defining its conformational flexibility.[14]

  • Save the Prepared Ligand:

    • Navigate to Ligand > Output > Save as PDBQT. This will save your prepared ligand in the required format (e.g., ligand.pdbqt).

Module 2: The Docking Workflow

With prepared molecules, the next stage is to define the search space and execute the docking simulation.

Workflow Visualization

The following diagram outlines the complete computational docking workflow.

docking_workflow cluster_prep Module 1: Pre-Docking Preparation cluster_dock Module 2: The Docking Workflow cluster_post Module 3: Post-Docking Analysis ligand_source Ligand Source (e.g., PubChem, Sketch) ligand_prep Ligand Preparation (Add Charges, Define Torsions) ligand_source->ligand_prep protein_source Protein Source (RCSB PDB) protein_prep Protein Preparation (Clean, Add Hydrogens) protein_source->protein_prep define_grid Define Binding Site & Grid Box ligand_prep->define_grid protein_prep->define_grid run_docking Execute Docking (AutoDock Vina) define_grid->run_docking analyze_poses Analyze Poses & Scores run_docking->analyze_poses visualize Visualize Interactions (PyMOL, Discovery Studio) analyze_poses->visualize validate Protocol Validation (Re-docking) visualize->validate Feedback Loop

Caption: A flowchart of the computational docking workflow.

Protocol 2A: Grid Generation and Docking Execution

Rationale: The docking algorithm needs a defined three-dimensional space—the "grid box"—in which to search for the best ligand pose. The size and location of this box are critical; it must be large enough to encompass the entire binding site but small enough to ensure computational efficiency.[7]

Step-by-Step Methodology:

  • Identify the Binding Site: The active site is often identified from the position of a co-crystallized ligand in the experimental PDB structure.

  • Define the Grid Box (Using AutoDock Tools):

    • Load your prepared receptor.pdbqt file into ADT.

    • Open the Grid Box tool (Grid > Grid Box...).

    • Center the grid box on the known active site. Adjust the dimensions (size_x, size_y, size_z) to cover the entire binding pocket, typically with a 4-5 Å buffer around the known ligand space.[7] Note down the center coordinates and dimensions.

  • Create the Configuration File:

    • Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and the parameters for the grid box.[7]

    • Populate it with the following information, replacing the file names and values as needed:

  • Execute the Docking Run:

    • Open a command line terminal in the folder containing your prepared files and conf.txt.

    • Run the Vina executable with the following command:[4] vina --config conf.txt --out results.pdbqt --log log.txt

    • This command will perform the docking, save the resulting ligand poses to results.pdbqt, and write the binding affinity scores to log.txt.

Module 3: Post-Docking Analysis & Validation

Interpreting the Results

AutoDock Vina provides two key outputs for analysis:

  • Binding Affinity (Docking Score): Found in the log.txt file, this value is an estimate of the binding free energy (in kcal/mol). More negative values indicate stronger predicted binding.[4] These scores are most useful for ranking a series of analogs against the same target rather than as absolute predictors of affinity.[10]

  • Binding Poses: The results.pdbqt file contains the coordinates for the top-ranked binding poses (typically 9 by default). These 3D structures show how the ligand is predicted to orient itself within the protein's active site.

Protocol 3A: Visualization and Interaction Analysis

Rationale: A docking score is just a number. To understand why a particular benzohydrazide analog is predicted to bind well, you must visualize the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex.

Step-by-Step Methodology (Using PyMOL):

  • Load Structures: Open PyMOL and load both the prepared receptor (receptor.pdbqt) and the docking output file (results.pdbqt).

  • Focus on the Active Site: Center the view on the top-ranked ligand pose. Display the protein as a surface and the ligand as sticks for clarity.

  • Identify Interactions: Use PyMOL's measurement tools or dedicated plugins to find and display key interactions.

    • Hydrogen Bonds: Identify polar contacts between the hydrazide group (or other functional groups) and protein residues like Asp, Glu, Ser, or the backbone amides.

    • Hydrophobic Interactions: Look for contacts between the benzene rings of the benzohydrazide and non-polar residues like Leu, Val, Phe, and Trp.

    • Pi-Stacking: Observe if the aromatic rings of the ligand and protein (e.g., Phe, Tyr, His) are oriented in a parallel or T-shaped fashion.

Data Presentation: Example Docking Results

The following table summarizes hypothetical docking results for a series of benzohydrazide analogs against a target protein, such as M. tuberculosis InhA.[1][15]

Compound IDBenzohydrazide AnalogDocking Score (kcal/mol)H-BondsKey Interacting Residues
BH-01 4-chlorobenzohydrazide-8.52TYR158, GLY14
BH-02 4-nitrobenzohydrazide-9.23TYR158, THR196, NAD+
BH-03 4-hydroxybenzohydrazide-7.93SER94, GLN100, TYR158
BH-04 4-methoxybenzohydrazide-8.11TYR158
Control Isoniazid-7.52SER94, TYR158
Trustworthiness: The Self-Validating Protocol

Rationale: Before docking novel compounds, you must prove that your chosen protocol (protein preparation, grid parameters, docking software) can accurately reproduce experimentally known data. This is the single most important step for ensuring the trustworthiness of your results.[16]

Protocol 3B: Validation by Re-Docking

  • Select a Validation Complex: Choose a PDB structure of your target protein that has a co-crystallized ligand similar to your compound series.

  • Prepare and Extract: Prepare the protein as described in Protocol 1A. Extract the co-crystallized ("native") ligand and prepare it separately as per Protocol 1B.

  • Re-Dock: Use your established docking protocol (Protocol 2A) to dock the native ligand back into its own receptor.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value of less than 2.0 Å is broadly considered a successful validation.[17][18][19] It demonstrates that your protocol can accurately replicate the experimentally determined binding mode. If the RMSD is higher, you must revisit and adjust your protocol (e.g., grid box size/location, protein preparation steps) until this criterion is met.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Philosophical Transactions of the Royal Society B: Biological Sciences.
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • Evaluation of Scoring Functions for Protein-ligand Docking. (n.d.). AIP Conference Proceedings.
  • Evaluation of Molecular Docking Using Polynomial Empirical Scoring Functions. (2025, August 10). ResearchGate.
  • Vina Docking Tutorial. (n.d.). Eagon Research Group.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review. (n.d.). Frontiers in Chemistry.
  • An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking. (2019, June 15). PubMed.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 7). YouTube.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube.
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • Protein-‐ligand docking with MOE. (2011, April 20). School of Chemical Sciences, University of Illinois at Urbana-‐Champaign.
  • Validation of molecular docking protocol through RMSD analysis. (n.d.). ResearchGate.
  • DOCKING TUTORIAL. (2010, June 24). BioMoCe.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC.
  • Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of. (2022, March 31). Pensoft Publishers.
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). MDPI.
  • Protein preparation for molecular docking. (2019, September 20). ResearchGate.
  • #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020, May 6). YouTube.
  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. (n.d.). PMC.
  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023, June 23). MDPI.
  • Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger.
  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. (2019, June 25). Malaysian Journal of Fundamental and Applied Sciences.
  • Structure-Based Design, Synthesis, Biological Evaluation and Molecular Docking Study of 4-Hydroxy-N'-methylenebenzohydrazide Derivatives Acting as Tyrosinase Inhibitors with Potentiate Anti-Melanogenesis Activities. (2020, November 1). Bentham Science Publishers.
  • Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. (2025, November 1). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N'-[(1E)-2-methylpropylidene]benzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for hydrazone and Schiff base synthesis. This portal is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot and maximize the yield of N'-[(1E)-2-methylpropylidene]benzohydrazide.

The condensation of benzohydrazide with an aliphatic aldehyde (isobutyraldehyde) presents unique thermodynamic and kinetic challenges compared to standard aromatic aldehyde couplings. This guide provides an in-depth mechanistic breakdown, a field-proven troubleshooting FAQ, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP).

Mechanistic Pathway & Logical Relationships

To troubleshoot a reaction, one must first understand the causality of the chemical transformations. The synthesis relies on an acid-catalyzed nucleophilic addition-elimination mechanism. The primary amine of benzohydrazide attacks the electrophilic carbonyl carbon of isobutyraldehyde, forming a tetrahedral hemiaminal intermediate. Subsequent acid-promoted dehydration yields the imine (hydrazone) double bond[1].

Because isobutyraldehyde is an aliphatic aldehyde with an α -proton, it is highly susceptible to unwanted side reactions (like aldol condensation) if the catalytic environment is too harsh.

Mechanism Carbonyl Isobutyraldehyde (Carbonyl Group) Protonation Acid Activation (H+ from Glacial AcOH) Carbonyl->Protonation Activated Protonated Carbonyl (Highly Electrophilic) Protonation->Activated Attack Nucleophilic Attack (Benzohydrazide -NH2) Activated->Attack Hemiaminal Tetrahedral Hemiaminal Intermediate Attack->Hemiaminal Dehydration Dehydration (-H2O) (Driven by Mol Sieves) Hemiaminal->Dehydration Iminium Iminium Ion Intermediate Dehydration->Iminium Deprotonation Deprotonation (-H+) Iminium->Deprotonation Product (1E)-Hydrazone Product (Thermodynamic Control) Deprotonation->Product

Mechanistic pathway of acid-catalyzed hydrazone formation under thermodynamic control.

Troubleshooting Guide & FAQs

Q1: Why is my condensation yield significantly lower with isobutyraldehyde compared to aromatic aldehydes like benzaldehyde? A1: Aliphatic aldehydes like isobutyraldehyde present two unique physical and chemical challenges: volatility and side reactions. Isobutyraldehyde has a low boiling point (~63 °C). If the reaction is refluxed in ethanol (bp 78 °C) without a highly efficient chilled condenser, the aldehyde vaporizes and escapes the reaction vessel, shifting the equilibrium backward. Furthermore, unlike benzaldehyde, isobutyraldehyde possesses an α -proton, making it highly susceptible to acid-catalyzed aldol self-condensation if a strong mineral acid (e.g., H₂SO₄ or HCl) is used. Solution: Use a mild acid catalyst like glacial acetic acid (1–5 mol%) to activate the carbonyl group without triggering aldol condensation [1]. Equip the reaction flask with a chilled reflux condenser (circulating coolant at 5 °C) and maintain the reaction temperature strictly at 50–55 °C.

Q2: The reaction reaches an equilibrium at ~60% conversion. How can I drive it to completion? A2: The formation of a hydrazone is a reversible condensation reaction that produces one equivalent of water. In alcoholic solvents, the presence of water drives the hydrolysis of the newly formed N'-[(1E)-2-methylpropylidene]benzohydrazide back into its starting materials [2]. Solution: Implement a strict water-scavenging strategy. Adding activated 3Å molecular sieves directly to the reaction mixture effectively sequesters the water byproduct, shifting the equilibrium toward the product via Le Chatelier's principle. Additionally, using a slight stoichiometric excess of isobutyraldehyde (1.2 equivalents) compensates for any minor evaporative losses.

Q3: How do I ensure the selective formation of the (1E)-isomer over the (Z)-isomer? A3: Hydrazones exist as E/Z geometric isomers around the C=N double bond. For N'-[(1E)-2-methylpropylidene]benzohydrazide, the (E)-isomer is thermodynamically favored due to the severe steric repulsion between the bulky isopropyl group of the aldehyde moiety and the benzohydrazide framework in the (Z)-configuration. Solution: Operate under thermodynamic control. Extending the reaction time (e.g., 4–6 hours) under gentle heating allows the kinetically formed (Z)-isomer to equilibrate completely to the more stable (E)-isomer [3]. During workup, slow recrystallization from hot ethanol further enriches the crystalline product with the (1E)-isomer, as it packs more efficiently in the crystal lattice.

Q4: What is the best way to monitor the reaction and validate the product without relying solely on yield? A4: Thin-Layer Chromatography (TLC) is standard for monitoring, but spectroscopic validation ensures structural integrity and self-validates the protocol [4]. Solution: Use FTIR and ¹H-NMR. In FTIR, look for the disappearance of the strong aldehyde C=O stretch (~1720 cm⁻¹) and the primary amine N-H stretches of the benzohydrazide. These should be replaced by a characteristic imine (C=N) stretch around 1600–1630 cm⁻¹ and a single sharp secondary N-H stretch. In ¹H-NMR, the diagnostic azomethine proton (-N=CH-) will appear as a distinct doublet (due to coupling with the adjacent isopropyl CH) in the 7.5–8.5 ppm range, confirming successful condensation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions, overall yield, and stereoisomeric purity.

EntrySolventCatalystTemp (°C)AdditiveTime (h)Yield (%)Isomeric Ratio (E:Z)
1EthanolHCl (conc.)78 (Reflux)None24580:20
2EthanolGlacial AcOH78 (Reflux)None26285:15
3EthanolGlacial AcOH55None47892:8
4 Ethanol Glacial AcOH 55 3Å Sieves 6 94 >98:2

Note: Entry 4 represents the optimized conditions utilized in the SOP below.

Experimental Workflow & Standard Operating Procedure (SOP)

Workflow Start Start: Benzohydrazide + Isobutyraldehyde AddSolvent Add Anhydrous EtOH & Glacial AcOH Start->AddSolvent AddSieves Add 3Å Molecular Sieves (Water Scavenger) AddSolvent->AddSieves Reflux Stir at 55°C (Chilled Condenser) AddSieves->Reflux CheckTLC Monitor via TLC & FTIR Reflux->CheckTLC IsComplete Reaction Complete? CheckTLC->IsComplete AddReagent Add 0.2 eq Isobutyraldehyde IsComplete->AddReagent No Cooling Filter Sieves & Cool to 0°C IsComplete->Cooling Yes AddReagent->Reflux Recrystallize Recrystallize from Hot EtOH Cooling->Recrystallize End Pure N'-[(1E)-2-methylpropylidene]benzohydrazide Recrystallize->End

Experimental workflow and troubleshooting decision tree for hydrazone synthesis.

Step-by-Step Methodology

Step 1: Preparation & Reagent Loading In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.36 g) of pure benzohydrazide in 25 mL of anhydrous ethanol.

Step 2: Electrophile Addition Using a calibrated syringe, add 12.0 mmol (1.10 mL, 1.2 eq) of freshly distilled isobutyraldehyde dropwise to the stirring solution. Self-Validation: The solution should remain clear; immediate cloudiness indicates impurities in the aldehyde.

Step 3: Catalysis & Desiccation Add 4 drops (~0.1 mL) of glacial acetic acid to serve as a mild proton source. Immediately add 1.5 g of oven-activated 3Å molecular sieves to the flask to act as an in-situ water scavenger.

Step 4: Thermodynamic Incubation Attach a reflux condenser connected to a recirculating chiller set to 5 °C (critical to prevent isobutyraldehyde evaporation). Submerge the flask in an oil bath and maintain a gentle heating temperature of 55 °C. Stir continuously for 6 hours.

Step 5: In-Process Monitoring Withdraw a 10 µL aliquot and analyze via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The reaction is complete when the baseline spot corresponding to highly polar benzohydrazide is entirely consumed, replaced by a higher Rf spot (the hydrazone).

Step 6: Workup & Isolation While the solution is still warm (~40 °C), filter it rapidly through a fluted filter paper to remove the molecular sieves. Concentrate the filtrate under reduced pressure (rotary evaporator) to approximately half of its original volume.

Step 7: Crystallization Allow the concentrated filtrate to cool slowly to room temperature over 30 minutes, then transfer the flask to an ice-water bath (0–5 °C) for 2 hours. A dense white crystalline precipitate will form.

Step 8: Final Purification Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL portions of ice-cold ethanol to remove unreacted aldehyde and trace acetic acid. Dry the crystals in a vacuum desiccator over anhydrous CaCl₂ overnight. Analyze via ¹H-NMR to confirm the >98% presence of the (1E)-isomer.

References

  • Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings. Chemical Reviews (ACS Publications). Available at:[Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. PMC (National Institutes of Health). Available at:[Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC (National Institutes of Health). Available at:[Link]

Sources

Technical Support Center: Purification of N'-[(1E)-2-methylpropylidene]benzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of N'-[(1E)-2-methylpropylidene]benzohydrazide. As a Senior Application Scientist, this content is structured to not only provide procedural steps but also to explain the underlying scientific principles, ensuring a comprehensive understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying N'-[(1E)-2-methylpropylidene]benzohydrazide?

The two primary and most effective techniques for the purification of N'-[(1E)-2-methylpropylidene]benzohydrazide and related hydrazones are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the physical state of the crude product.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product. It relies on the principle of differential solubility of the compound and impurities in a suitable solvent at different temperatures.

  • Column Chromatography is a more versatile technique that can be used to separate the desired compound from a complex mixture of impurities, whether the crude product is a solid or an oil. It separates components based on their differential adsorption to a stationary phase.

Q2: How do I choose the right solvent for recrystallizing my N'-[(1E)-2-methylpropylidene]benzohydrazide?

The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Conversely, the impurities should either be highly soluble or insoluble in the solvent at all temperatures.

Solubility of a-Benzoyl-2-methylbenzohydrazide in Various Organic Solvents at 25 °C

SolventSolvent TypeSolubility ( g/100 mL)
MethanolPolar Protic5.2
EthanolPolar Protic3.8
AcetonePolar Aprotic15.7
Ethyl AcetatePolar Aprotic8.9
DichloromethaneChlorinated12.4
TolueneAromatic4.5
HexaneNon-polar0.1

Q3: My crude product is an oil and will not crystallize. What should I do?

Oily products are a common challenge in the purification of hydrazones. Several techniques can be employed to induce crystallization:

  • Trituration: Vigorously stir the oil with a non-polar solvent in which it is insoluble, such as cold hexanes or pentane. This mechanical action can sometimes break down the oil and promote solidification.

  • Solvent Seeding: Dissolve the oil in a minimal amount of a suitable solvent and then add a small amount of a non-solvent dropwise until the solution becomes slightly turbid. Then, add a seed crystal of the pure compound if available.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Concentration and Cooling: If the oil is dissolved in a solvent, slowly evaporate the solvent and then cool the concentrated solution in an ice bath or refrigerator.

Q4: How can I monitor the purity of my N'-[(1E)-2-methylpropylidene]benzohydrazide during the purification process?

Thin-layer chromatography (TLC) is the most convenient and widely used method for monitoring the progress of a reaction and assessing the purity of fractions during purification.[1] For N'-[(1E)-2-methylpropylidene]benzohydrazide, a common mobile phase for TLC would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation of the product from impurities. Visualization can typically be achieved under UV light, as benzohydrazide derivatives are often UV-active.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of N'-[(1E)-2-methylpropylidene]benzohydrazide.

Recrystallization Issues

Problem Possible Cause(s) Solution(s)
Low or no crystal formation upon cooling. - The compound is too soluble in the chosen solvent.- Too much solvent was used.- The solution was cooled too quickly.- Try a different solvent or a mixed solvent system.- Evaporate some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product precipitates as an oil. - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities is depressing the melting point.- Use a lower-boiling point solvent.- Try to induce crystallization by scratching, seeding, or trituration.- Consider purifying by column chromatography first.
The purified product is still impure. - The impurities have a similar solubility profile to the product.- The crystals were not washed properly after filtration.- Perform a second recrystallization, possibly with a different solvent.- Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration.

Column Chromatography Issues

Problem Possible Cause(s) Solution(s)
Poor separation of the compound from impurities. - The chosen eluent system is not optimal.- The column was not packed properly.- The column was overloaded with the sample.- Optimize the eluent system using TLC.- Repack the column carefully to avoid channels and cracks.- Use an appropriate amount of sample for the column size.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Streaking or tailing of the spot on TLC. - The compound is too polar for the eluent.- The compound is interacting strongly with the silica gel.- The sample is overloaded.- Increase the polarity of the eluent.- Add a small amount of a modifier like triethylamine to the eluent to reduce interactions with the acidic silica gel.- Load a smaller amount of the sample.
Decomposition of the compound on the column. - Hydrazones can be sensitive to the acidic nature of silica gel.- Use a deactivated silica gel (e.g., treated with triethylamine).- Consider using a different stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Recrystallization of N'-[(1E)-2-methylpropylidene]benzohydrazide
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of N'-[(1E)-2-methylpropylidene]benzohydrazide
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N'-[(1E)-2-methylpropylidene]benzohydrazide.

Visual Workflows

Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool Cool to induce crystallization hot_filter->cool collect Collect crystals (vacuum filtration) cool->collect wash Wash with cold solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end Oily_Product_Troubleshooting start Crude product is an oil triturate Triturate with non-polar solvent? start->triturate solid_yes Solid Forms triturate->solid_yes Yes solid_no Remains an oil triturate->solid_no No end Proceed with recrystallization solid_yes->end scratch_seed Try scratching or seeding? solid_no->scratch_seed solid_yes2 Solid Forms scratch_seed->solid_yes2 Yes solid_no2 Remains an oil scratch_seed->solid_no2 No solid_yes2->end chromatography Purify by column chromatography solid_no2->chromatography

Caption: A decision-making guide for handling oily crude products during purification.

References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]

  • Chem. Chem. Zvesti. (n.d.). Hydrazones and their derivatives. II. Preparation of pure D-erythrose. Retrieved from [Link]

  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? Retrieved from [Link]

  • PMC. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

  • AIJR Books. (n.d.). Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents. Retrieved from [Link]

  • MDPI. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Acetone hydrazone. Retrieved from [Link]

  • PMC. (n.d.). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Retrieved from [Link]

  • Pharmacy Education. (n.d.). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of 2,5-Diaryloxadiazinones. Retrieved from [Link]

  • IJESRT. (2015). synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene). Retrieved from [Link]

  • NIH. (n.d.). Benzoylhydrazine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of phenylhydrazine.
  • Pharmaffiliates. (n.d.). N-[(1E)-2-Methylpropylidene]benzohydrazide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Benzohydrazide Solubility Challenges

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and medicinal chemistry. Benzohydrazides are highly valuable structural motifs in drug discovery, frequently utilized as apoptosis inducers, anti-tubercular agents, and kinase inhibitors. However, researchers frequently encounter severe aqueous solubility bottlenecks during in vitro assays and in vivo dosing.

This guide is designed to help you diagnose the root cause of these solubility issues and implement field-proven, self-validating protocols to overcome them.

Diagnostic Decision Matrix

Before proceeding to the troubleshooting FAQs, use the following logical workflow to determine the most appropriate intervention for your specific benzohydrazide compound.

G Start Benzohydrazide Solubility Issue Decision Is structural modification allowed? Start->Decision ChemMod Chemical Modification Decision->ChemMod Yes Formulation Formulation Strategy Decision->Formulation No N_Alk N-alkylation (e.g., Morpholine) Disrupts Planarity ChemMod->N_Alk Prodrug Prodrug Synthesis Improves Hydration ChemMod->Prodrug CD β-Cyclodextrin Complexation (Masks Hydrophobicity) Formulation->CD SD Solid Dispersion (Amorphous State) Formulation->SD Validate Validation: DSC, PXRD, & HPLC N_Alk->Validate Prodrug->Validate CD->Validate SD->Validate

Workflow for diagnosing and resolving benzohydrazide solubility issues.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why do my benzohydrazide derivatives consistently precipitate when introduced to aqueous biological assay buffers? A1: The root cause is thermodynamic. Benzohydrazides possess a highly planar molecular architecture and a -CO-NH-NH- linker that acts as both a strong hydrogen bond donor and acceptor. This structural combination promotes tight intermolecular packing, resulting in high crystal lattice energies and elevated melting points. Consequently, the energy required to break these crystal lattices in an aqueous environment exceeds the hydration energy, leading to poor solubility[1.6].

Q2: I am still in the hit-to-lead optimization phase. How can I chemically modify the scaffold to improve solubility without losing target affinity? A2: If you have the freedom to alter the chemical structure, the most effective strategy is to disrupt the molecular planarity. Introducing N-substitutions (such as N-morpholinomethyl or methyl piperazine groups) at the isatin or hydrazide nitrogen creates steric hindrance that prevents tight crystal packing. This modification significantly lowers the lattice energy while simultaneously introducing an ionizable moiety that enhances water interactions, often resulting in highly potent and soluble analogs[1.2]. Alternatively, replacing problematic carboxylic acid moieties with hydrazides in prodrug designs has been shown to improve both antimycobacterial activity and aqueous solubility profiles[1.9].

Q3: Structural modification is not an option for my finalized lead compound. What is the most reliable formulation strategy to enhance its bioavailability? A3: When the parent structure must remain intact, you must bypass the lattice energy barrier using advanced formulation techniques. Two highly validated approaches are:

  • β-Cyclodextrin (β-CD) Complexation: β-CDs are cyclic oligosaccharides with a hydrophilic exterior and a nonpolar cavity. Benzohydrazides can insert their lipophilic aromatic rings into this cavity, forming non-covalent inclusion complexes. This masks the hydrophobic surface area from the aqueous environment, effectively doubling water solubility and protecting the drug from degradation[1.10].

  • Solid Dispersions (SD): By melting the drug alongside a hydrophilic polymer (e.g., Poloxamer 188), the benzohydrazide is converted from a highly ordered crystalline state into a high-energy amorphous state. This completely eliminates the lattice energy barrier, drastically accelerating the dissolution rate[1.4].

Quantitative Data Summary
StrategyMechanism of ActionExample SystemQuantitative OutcomeRef
N-Substitution Disrupts molecular planarity and intermolecular H-bondingN-morpholinomethyl isatin-benzohydrazidesEC50 improved to 0.17 μM; highly aqueous soluble[1.2]
Solid Dispersion Converts crystalline lattice to a high-energy amorphous stateOYB : Poloxamer 188 (1:7 ratio)2-fold dissolution increase; 3-fold cytotoxic effect increase[1.4]
Cyclodextrin Complexation Non-covalent encapsulation of hydrophobic moietiesBenzohydrazide derivatives in β-CDDoubles water solubility; protects against degradation[1.10]
Co-solvency Lowers solvent polarity; reduces cavity formation energyBenzohydrazide in Alcohol/Water mixturesSolubility increases with temperature and lower water mole fraction[1.6]
Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . A protocol is only considered complete when its internal Quality Control (QC) step confirms the mechanistic transformation.

Protocol 1: Preparation of β-Cyclodextrin Inclusion Complexes (Kneading Method)

Mechanistic Rationale: Mechanical shear forces the lipophilic guest molecule into the hydrophobic host cavity, replacing high-enthalpy water molecules.

  • Molar Ratio Calculation: Weigh the benzohydrazide compound and β-CD in a 1:1 or 1:2 molar ratio.

  • Kneading & Complexation: Place the β-CD in a mortar. Add a minimal volume of an ethanol/water mixture (1:1 v/v) to form a homogeneous paste. Gradually add the benzohydrazide powder while triturating continuously for 45–60 minutes.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours to remove all residual solvents. Pulverize the resulting solid.

  • Validation (Critical QC Step): Perform Differential Scanning Calorimetry (DSC).

    • Success: The sharp endothermic melting peak characteristic of the free benzohydrazide completely disappears, confirming true molecular encapsulation.

    • Failure: The melting peak persists, indicating a mere physical mixture. You must increase the kneading time or adjust the solvent ratio.

Protocol 2: Preparation of Amorphous Solid Dispersions via Fusion Method

Mechanistic Rationale: Melting the drug with a hydrophilic carrier disrupts the crystal lattice. Rapid cooling traps the drug in a high-energy amorphous state, while the polymer acts as a crystallization inhibitor.

  • Matrix Melting: Melt the hydrophilic carrier (e.g., Poloxamer 188) in a porcelain dish over a water bath at 60–70°C.

  • Drug Incorporation: Disperse the benzohydrazide powder into the molten carrier at a 1:7 (Drug:Carrier) weight ratio. Stir continuously until a visually homogeneous dispersion is achieved.

  • Rapid Quenching: Immediately transfer the mixture to an ice bath to flash-cool and solidify the mass.

  • Validation (Critical QC Step): Conduct Powder X-Ray Diffraction (PXRD) on the pulverized solid.

    • Success: The diffractogram shows a broad "halo" pattern, confirming the amorphous nature of the solid dispersion[1.4].

    • Failure: Sharp diffraction peaks remain, indicating incomplete amorphization or rapid recrystallization. You must increase the carrier-to-drug ratio or accelerate the cooling rate.

References
  • Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PMC. National Institutes of Health (NIH).1

  • Enhancement of the dissolution and in-vitro activity of a new antineoplastic agent. Taylor & Francis.2

  • Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent Combinations of Some Alcohols | Journal of Chemical & Engineering Data. ACS Publications.3

  • 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC. National Institutes of Health (NIH).4

  • Encapsulation of (E)-N'-(1-(7-(diethylamino)-2-oxo-2H-chromen-3 yl) ethylidene)benzohydrazide (7-diEAHC) in β-cyclodextrins. ResearchGate.5

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Benzohydrazide Synthesis & Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis of benzohydrazide. As a critical intermediate in the development of 1,3,4-oxadiazoles, Schiff bases, and various bioactive pharmacophores, obtaining high-purity benzohydrazide is paramount ()[1]. This guide provides a self-validating standard operating procedure (SOP), an optimization matrix, and an advanced troubleshooting FAQ to resolve common synthetic bottlenecks such as side-product formation and incomplete conversion ()[2].

Section 1: Self-Validating Standard Operating Procedure (SOP)

Synthesis of Benzohydrazide from Methyl Benzoate

This protocol leverages a nucleophilic acyl substitution pathway. Every step is designed with built-in validation checkpoints to ensure process integrity and reproducibility.

Step 1: Reagent Preparation & Mixing

  • Action: In a round-bottom flask, dissolve 1.0 equivalent of methyl benzoate in absolute ethanol. Slowly add an excess (e.g., 5.0 to 10.0 equivalents) of hydrazine hydrate (64-100%) ()[1].

  • Causality: Hydrazine is a potent bis-nucleophile. Using a massive stoichiometric excess is the primary kinetic control to prevent the newly formed benzohydrazide from competing with hydrazine for the remaining ester, which would yield the unwanted N,N'-dibenzoylhydrazine side product ()[3].

  • Validation Checkpoint: The solution should remain clear and homogeneous upon mixing.

Step 2: Thermal Activation (Reflux)

  • Action: Equip the flask with a reflux condenser and heat to 80 °C for 2 to 4 hours ()[1].

  • Causality: Ethanol's boiling point provides the perfect thermal envelope. It supplies sufficient activation energy for the substitution while preventing the thermal degradation of hydrazine.

  • Validation Checkpoint: Gentle, continuous boiling without excessive solvent bumping.

Step 3: Reaction Monitoring

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1 v/v) mobile phase ()[1].

  • Causality: Methyl benzoate is relatively non-polar (Rf ~ 0.73), whereas benzohydrazide contains highly polar hydrogen-bonding motifs, causing it to adhere strongly to the silica stationary phase (Rf ~ 0.15) ()[1].

  • Validation Checkpoint: The complete disappearance of the ester spot at Rf 0.73 confirms 100% conversion ()[2].

Step 4: Work-up and Precipitation

  • Action: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Cool the remaining solution to room temperature, then place in an ice bath ()[2].

  • Causality: Benzohydrazide exhibits a steep solubility curve in ethanol. Removing the bulk solvent and dropping the temperature forces supersaturation and selective crystallization of the product ()[2].

  • Validation Checkpoint: Formation of a dense, white crystalline precipitate.

Step 5: Purification & Hydrazine Quenching

  • Action: Filter the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water, followed by recrystallization from hot ethanol ()[2].

  • Causality: Cold water washing is critical; hydrazine hydrate is infinitely miscible with water, allowing for the complete removal of toxic unreacted starting material without dissolving the hydrophobic benzohydrazide product ()[2].

  • Validation Checkpoint: The final dried crystals should have a sharp melting point of 114–115 °C ()[4].

Section 2: Reaction Workflow Diagram

BenzohydrazideSynthesis N1 Methyl Benzoate + Hydrazine Hydrate (Excess) N2 Reflux in Ethanol (80°C, 2-4 hrs) N1->N2 Nucleophilic Acyl Substitution N3 TLC Monitoring (EtOAc/Hexane 1:1) N2->N3 Aliquot Sampling N3->N2 Incomplete (Ester Present) N4 Solvent Evaporation & Ice Bath Cooling N3->N4 Complete (Rf = 0.15) N5 Filtration & Cold Water Wash N4->N5 Precipitate Formation N6 Recrystallization (Hot Ethanol) N5->N6 Removes Hydrazine N7 Pure Benzohydrazide N6->N7 High Purity Crystals

Workflow for the synthesis and purification of benzohydrazide.

Section 3: Quantitative Optimization Matrix

To maximize throughput and yield, reference the following empirical data matrix comparing various reaction conditions.

Solvent SystemTemperature (°C)Stoichiometry (Ester:N₂H₄)Time (h)Yield (%)Major Impurity / Observation
Ethanol (Absolute)80 (Reflux)1 : 1.24.045 - 60High N,N'-dibenzoylhydrazine formation ()[2]
Ethanol (Absolute)80 (Reflux)1 : 5.02.0> 84Trace ester; highly pure product ()[1]
Methanol65 (Reflux)1 : 5.06.070 - 75Unreacted ester (insufficient thermal energy)
Solvent-Free (Neat)1001 : 2.01.0< 50Tars, diacylhydrazine; severe safety risk

Section 4: Troubleshooting & FAQs

Q1: I am observing a highly insoluble white precipitate that does not melt below 230 °C. What is this, and how do I prevent it? A1: This is diagnostic of N,N'-dibenzoylhydrazine , a common thermodynamic sink ()[5].

  • Causality: If the local concentration of hydrazine is too low, the newly formed benzohydrazide (which is a competent nucleophile) attacks unreacted methyl benzoate ()[3].

  • Solution: Increase the stoichiometry of hydrazine hydrate to at least 5.0 equivalents. Ensure vigorous magnetic stirring to avoid localized concentration gradients. Never add the ester to the hydrazine; always add the hydrazine to the ester solution to maintain a continuous excess of the nucleophile.

Q2: My reaction is stalling with significant unreacted methyl benzoate remaining. How can I push it to completion? A2: Incomplete conversion usually stems from either insufficient heating or water contamination deactivating the nucleophile ()[2].

  • Causality: While hydrazine hydrate inherently contains water, excess exogenous water in unsealed systems can hydrolyze the ester to unreactive benzoic acid under basic conditions.

  • Solution: Ensure absolute ethanol is used and the reaction flask is fitted with a proper reflux condenser to prevent solvent loss ()[2].

Q3: How do I safely handle and remove excess hydrazine hydrate during the work-up? A3: Hydrazine is highly toxic, volatile, and potentially explosive ()[6].

  • Causality: Hydrazine reacts exothermically with many organic solvents and transition metals.

  • Solution: Quench the crude product with copious amounts of cold water during filtration ()[2]. Never use ketone solvents (like acetone) during work-up , as they will rapidly and exothermically condense with hydrazine to form hydrazones. Conduct all work in a properly ventilated fume hood ()[6].

Q4: What are the key spectroscopic markers to validate my synthesized benzohydrazide? A4: Do not rely solely on TLC. Use the following self-validating spectroscopic markers:

  • IR Spectroscopy: Look for the complete disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of the amide C=O stretch (~1659 cm⁻¹) ()[1]. You should also observe characteristic stretches for the primary amine N-H (3300–3000 cm⁻¹) ()[1].

  • ¹H NMR (DMSO-d₆): A successful synthesis is characterized by a broad singlet integrating to 2H around δ 4.48 ppm (the -NH₂ group) and a downfield singlet integrating to 1H around δ 9.7 ppm (the -CONH- proton) ()[4]. Any peaks corresponding to methoxy (δ 3.8 ppm) or ethoxy groups indicate unreacted starting material ()[2].

References

  • Title: Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: General Procedure for the Synthesis of Hydrazides Source: Bio-protocol URL: [Link]

  • Title: Synthesis of 2,5-Diaryloxadiazinones Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of N'-[(1E)-2-methylpropylidene]benzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for acylhydrazone synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the condensation of benzohydrazide with aliphatic aldehydes like isobutyraldehyde. While the formation of N'-[(1E)-2-methylpropylidene]benzohydrazide seems straightforward on paper, the reaction is plagued by competing thermodynamic and kinetic pathways.

This guide provides an in-depth mechanistic analysis and self-validating protocols to help you achieve high yields, prevent side reactions, and ensure the isomeric purity of your final drug development intermediates.

Part 1: Troubleshooting Guide & FAQs

Q1: My NMR spectra show a secondary set of signals near the azomethine proton. Is my product degrading? A1: You are likely observing the (1Z)-isomer of your target compound, not chemical degradation. Acylhydrazones exhibit dynamic constitutional and configurational isomerism[1]. While the (1E)-isomer is typically thermodynamically favored due to reduced steric hindrance, the C=N double bond character in hydrazones is diminished by the delocalization of the adjacent nitrogen's lone pair[1][2]. This facilitates E/Z isomerization via either rotation or nitrogen inversion mechanisms[2][3]. Furthermore, exposure to ambient UV light can drive a photochemical conversion to a photostationary state containing significant amounts of the (1Z)-isomer[1][4]. Self-Validating Protocol: To confirm this is an isomer and not an impurity, perform a Variable-Temperature NMR (VT-NMR) experiment or irradiate the NMR tube with UV light (e.g., 254 nm). If the ratio of the two signal sets changes reversibly, you have confirmed E/Z isomerization[1][2].

Q2: I am detecting complex aliphatic multiplets in my crude mixture, and my yield of the acylhydrazone is low. What is this side reaction? A2: This is the classic aldol condensation of isobutyraldehyde. Because isobutyraldehyde possesses an alpha-hydrogen, it is highly susceptible to self-condensation, especially if your reaction conditions are too basic or excessively acidic[5]. The initial step forms 3-hydroxy-2,2,4-trimethylpentanal, which can further dehydrate or trimerize into complex mixtures[5][6]. Causality & Prevention: The nucleophilic enol/enolate of isobutyraldehyde attacks unreacted aldehyde faster than benzohydrazide can condense with it if the pH is not strictly controlled. Maintain a weakly acidic pH (4.5–5.0) using catalytic acetic acid to activate the carbonyl for hydrazide attack without triggering the aldol pathway.

Q3: Even after 24 hours of reflux, I still have unreacted benzohydrazide and isobutyraldehyde. Why did the reaction stall? A3: Hydrazone formation is a reversible condensation reaction that produces one equivalent of water. If water is not actively removed from the system, the reaction reaches a thermodynamic equilibrium, leading to the hydrolysis of your newly formed N'-[(1E)-2-methylpropylidene]benzohydrazide back into its starting materials. Resolution: Implement a Dean-Stark apparatus if using a solvent like toluene, or use activated 3Å molecular sieves in ethanol to sequester the water and drive the equilibrium toward the product via Le Chatelier's principle.

Q4: My isobutyraldehyde smells strongly of rancid butter, and the reaction failed completely. What happened? A4: Isobutyraldehyde is highly prone to autoxidation upon exposure to atmospheric oxygen, converting rapidly into isobutyric acid. Isobutyric acid will not condense with benzohydrazide to form a hydrazone; instead, it simply protonates the basic hydrazine moiety, forming an unreactive salt. Always distill isobutyraldehyde prior to use and store it under an inert argon atmosphere.

Part 2: Quantitative Data & Side Reaction Profiles

To assist in your analytical profiling, the table below summarizes the primary side reactions, their mechanistic drivers, and their typical impact on unoptimized syntheses.

Side Reaction / ImpurityMechanistic DriverTypical Abundance (Unoptimized)Analytical Marker (1H NMR / GC)Preventive Action
(1Z)-Isomer Formation Photochemical/Thermal Isomerization[1][4]10 - 25%Shifted azomethine (CH=N) protonExclude UV light; crystallize at low temp.
Aldol Self-Condensation Base/Acid Catalyzed Enolization[5]15 - 30%Complex aliphatic signals (~1.0-2.5 ppm)Buffer pH to 4.5-5.0; use fresh aldehyde.
Hydrolysis (Reversion) Thermodynamic Equilibrium20 - 40%Free benzohydrazide aromatic signalsAdd 3Å molecular sieves or Dean-Stark.
Isobutyric Acid Autoxidation of Aldehyde5 - 15%Broad COOH peak (~11 ppm)Distill aldehyde; run under N2/Argon.

Part 3: Visualizing the Reaction Network

The following diagrams map the mechanistic pathways and troubleshooting logic for this synthesis.

ReactionPathway Benzohydrazide Benzohydrazide E_Isomer N'-[(1E)-2-methylpropylidene] benzohydrazide (Target) Benzohydrazide->E_Isomer Condensation (H+ cat.) Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->E_Isomer Condensation (H+ cat.) Aldol Aldol Condensation Products Isobutyraldehyde->Aldol Base/Acid cat. Self-Condensation Acid Isobutyric Acid Isobutyraldehyde->Acid Oxidation (O2) E_Isomer->Benzohydrazide Hydrolysis (H2O) Z_Isomer (1Z)-Isomer (Side Product) E_Isomer->Z_Isomer Photo/Thermal Isomerization

Reaction pathways and competing side reactions in acylhydrazone synthesis.

TroubleshootingLogic Start Issue: Low Yield or Impurities CheckNMR 1H NMR Analysis Start->CheckNMR Isomer Extra signals near azomethine proton? CheckNMR->Isomer Aldol Complex aliphatic signals? CheckNMR->Aldol SM Starting materials present? CheckNMR->SM ActionIsomer E/Z Isomerization: Exclude UV light, control temp Isomer->ActionIsomer Yes ActionAldol Aldol Condensation: Avoid basic conditions, use fresh aldehyde Aldol->ActionAldol Yes ActionSM Hydrolysis/Incomplete: Remove water (Dean-Stark), optimize pH SM->ActionSM Yes

Diagnostic logic tree for identifying and resolving acylhydrazone impurities.

Part 4: Optimized Experimental Protocol

To circumvent the side reactions detailed above, utilize the following optimized, self-validating methodology for the synthesis of N'-[(1E)-2-methylpropylidene]benzohydrazide.

Materials Required:

  • Benzohydrazide (1.0 equiv, rigorously dried under vacuum)

  • Isobutyraldehyde (1.1 equiv, freshly distilled under N₂ to remove isobutyric acid and aldol oligomers)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic)

  • Activated 3Å Molecular Sieves

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon. Add 10.0 mmol of benzohydrazide and 20 mL of anhydrous absolute ethanol. Stir until a homogeneous suspension or solution is achieved.

  • Water Sequestration: Add 2.0 g of freshly activated 3Å molecular sieves to the flask. Causality: This prevents the reverse hydrolysis reaction by immediately trapping the water byproduct generated during imine formation, pushing the equilibrium forward.

  • Catalytic Activation: Add 2-3 drops of glacial acetic acid to adjust the apparent pH to ~4.5. Causality: Mild acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for the hydrazide's nucleophilic attack, without being strong enough to heavily promote the aldol self-condensation of isobutyraldehyde[5].

  • Aldehyde Addition: Wrap the reaction flask in aluminum foil to exclude ambient UV light (preventing E/Z photoisomerization)[1]. Slowly add 11.0 mmol of freshly distilled isobutyraldehyde dropwise via syringe over 5 minutes.

  • Condensation: Heat the reaction mixture to a gentle reflux (75 °C) for 4–6 hours under an Argon atmosphere. Monitor the reaction progress via TLC (eluent: Hexane/EtOAc 3:1) until the benzohydrazide spot is consumed.

  • Isolation: Filter the hot mixture rapidly to remove the molecular sieves. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to induce crystallization.

  • Purification: Filter the resulting white/pale-yellow crystals under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol to remove any trace aldol byproducts. Dry the product under high vacuum (0.1 mbar) at 40 °C for 12 hours.

  • Validation: Analyze the product via ¹H NMR in DMSO-d₆. The target (1E)-isomer will display a sharp singlet for the N-H proton and a distinct doublet for the azomethine (CH=N) proton. If the (1Z)-isomer is present, it will appear as a minor secondary set of peaks slightly upfield or downfield depending on the hydrogen-bonding state[1][2].

References

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC. nih.gov.
  • Redox Control over Acyl Hydrazone Photoswitches - PMC. nih.gov.
  • Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide - Scirp.org.
  • Multiple Dynamics of Hydrazone Based Compounds - SciELO. scielo.br.
  • Hydrazone-based switches, metallo-assemblies and sensors - RSC Publishing. rsc.org.
  • Conformational and Configurational Dynamics of a Highly Fluorinated Hydrazone | The Journal of Organic Chemistry - ACS Public
  • Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide - Scirp.org.

Sources

Technical Support Center: Stability, Isomerism, and Degradation of N'-[(1E)-2-methylpropylidene]benzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N'-[(1E)-2-methylpropylidene]benzohydrazide (CAS: 63494-84-8). As an acylhydrazone derived from the condensation of benzohydrazide and the aliphatic aldehyde isobutyraldehyde, this compound exhibits dynamic covalent chemistry. Its utility in drug discovery, bioconjugation, and materials science is heavily dictated by its pH-dependent stability and structural isomerism.

This guide is engineered for researchers and drug development professionals, providing causal explanations for observed phenomena, self-validating experimental protocols, and actionable troubleshooting steps.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound degrade in aqueous buffers, and why is this effect amplified at lower pH?

The Causality: N'-[(1E)-2-methylpropylidene]benzohydrazide contains an acylhydrazone bond (–CO–NH–N=CH–). While relatively stable at physiological pH (7.4), acylhydrazones undergo rapid acid-catalyzed hydrolysis in mildly acidic environments (pH 4.0–6.0) [1]. The mechanism is driven by the protonation of the imine nitrogen. Because the compound is derived from an aliphatic aldehyde (isobutyraldehyde), it lacks the extended π -conjugation that normally stabilizes aromatic hydrazones. Protonation activates the imine carbon, making it highly susceptible to nucleophilic attack by water. This forms a tetrahedral carbinolamine intermediate, which subsequently collapses to release the parent benzohydrazide and isobutyraldehyde [2].

Q2: My NMR spectrum shows multiple sets of peaks for a highly purified sample. Is the compound degrading in the NMR tube?

The Causality: Multiple peak sets in NMR (particularly in polar solvents like DMSO- d6​ ) do not necessarily indicate degradation; they are a hallmark of conformational and geometric isomerism inherent to acylhydrazones [3].

  • Geometric Isomerism (E/Z): The C=N double bond allows for E and Z isomers. The E-isomer is thermodynamically favored due to reduced steric hindrance between the bulky 2-methylpropylidene group and the benzohydrazide moiety.

  • Conformational Isomerism (Syn/Anti): The amide C–N bond has partial double-bond character, leading to restricted rotation. This creates synperiplanar and antiperiplanar conformers. If your sample is pure, these peaks will integrate to a consistent ratio (typically favoring the E-syn conformer). If the peaks change continuously over time in D 2​ O, then you are observing hydrolysis.

Q3: How can I prevent unwanted degradation during in vitro assays?

The Causality & Solution: Hydrolysis is driven by water, protons, and competing nucleophiles.

  • Buffer Selection: Avoid primary amine buffers (e.g., Tris, Glycine). Amines can undergo transimination reactions with the hydrazone, artificially accelerating degradation. Use non-nucleophilic buffers like HEPES, MOPS, or standard Phosphate-Buffered Saline (PBS).

  • Co-solvents: Maintaining 1–5% DMSO in the final aqueous assay can slightly shield the hydrophobic hydrazone core from water, marginally decreasing the hydrolysis rate.

  • Storage: Always store stock solutions in anhydrous DMSO or DMF at -20°C, and only dilute into aqueous media immediately prior to the experiment.

Part 2: Visualizations of Mechanisms and Workflows

Mechanism of Acid-Catalyzed Hydrolysis

The following diagram illustrates the causal pathway of degradation when the compound is exposed to acidic microenvironments (e.g., endosomes, tumor microenvironments).

HydrolysisMechanism A N'-[(1E)-2-methylpropylidene] benzohydrazide (Stable at pH > 7.4) B Protonated Imine (Activated at pH < 6.0) A->B + H⁺ (Fast Equilibrium) C Carbinolamine Intermediate (Tetrahedral) B->C + H₂O (Rate-determining) D Benzohydrazide + Isobutyraldehyde (Degradation Products) C->D C-N Bond Cleavage

Fig 1: Stepwise acid-catalyzed hydrolysis of N'-[(1E)-2-methylpropylidene]benzohydrazide.

Experimental Workflow for Kinetic Profiling

To establish a self-validating stability profile, follow this analytical pipeline.

Workflow N1 1. Sample Prep (10 mM in dry DMSO) N2 2. Buffer Dilution (pH 4.0 - 7.4, 37°C) N1->N2 N3 3. Incubation (Thermostated auto-sampler) N2->N3 N4 4. Aliquot Sampling (Pre-defined time points) N3->N4 N5 5. HPLC/UV-Vis (Isosbestic point check) N4->N5 N6 6. Kinetic Analysis (Calculate k_obs & t_1/2) N5->N6

Fig 2: Standardized workflow for determining the pH-dependent half-life of acylhydrazones.

Part 3: Quantitative Data Summaries

Table 1: Representative Kinetic Half-lives ( t1/2​ ) at 37°C

Note: Data reflects typical behavior for aliphatic acylhydrazones derived from benzohydrazide [1, 3].

Buffer System (100 mM)pH LevelPseudo-first-order Rate Constant ( kobs​ , s −1 )Estimated Half-life ( t1/2​ )Primary State
Sodium Acetate4.5 8.5×10−4 ~13.5 minutesRapid Degradation
MES5.5 1.2×10−4 ~1.6 hoursModerate Hydrolysis
Phosphate (PBS)7.4 <1.0×10−6 > 8 daysStable (Intact)
Table 2: Typical Isomeric Distribution in Solution (Room Temperature)

Ratios are dependent on solvent polarity and hydrogen-bonding capacity [2].

Solvent EnvironmentE-synperiplanarE-antiperiplanarZ-isomers
DMSO- d6​ (Polar Aprotic)~85%~15%< 1%
CDCl 3​ (Non-polar)~60%~40%< 1%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Kinetic Evaluation of pH-Dependent Hydrolysis via UV-Vis

This protocol uses UV-Vis spectroscopy to track the disappearance of the extended chromophore formed by the hydrazone linkage. It is self-validating because the presence of an isosbestic point confirms a clean A B transition without side reactions.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 1.90 mg of N'-[(1E)-2-methylpropylidene]benzohydrazide in 1.0 mL of anhydrous DMSO to create a 10 mM stock. Store in a desiccator.

  • Buffer Equilibration: Prepare 100 mM buffer solutions (Acetate pH 4.5, MES pH 5.5, PBS pH 7.4). Pre-warm 2.97 mL of each buffer in quartz cuvettes to 37°C using a Peltier-controlled UV-Vis spectrophotometer.

  • Reaction Initiation: Rapidly inject 30 µL of the 10 mM stock into the cuvette (final concentration = 100 µM, 1% DMSO). Mix by inversion for 3 seconds.

  • Data Acquisition: Scan the absorbance from 220 nm to 400 nm every 2 minutes for 2 hours.

  • Validation Check: Overlay the spectra. You must observe a clear isosbestic point (typically around 260-270 nm for benzohydrazide derivatives). If the isosbestic point drifts, side reactions (e.g., oxidation or precipitation) are occurring.

  • Data Analysis: Plot ln(Abst​−Abs∞​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( −kobs​ ). Calculate half-life using t1/2​=ln(2)/kobs​ .

Protocol 2: NMR Characterization of Conformational Isomers

To distinguish between degradation and conformational isomerism, use Variable Temperature (VT) NMR.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of the compound in 0.6 mL of DMSO- d6​ .

  • Baseline Scan: Acquire a standard 1D 1 H-NMR spectrum at 25°C. You will likely observe two sets of signals for the imine proton (–N=CH–) and the amide proton (–NH–), representing the syn and anti conformers.

  • VT-NMR Execution: Gradually increase the probe temperature to 60°C, then 80°C, taking a spectrum at each step (allow 5 minutes for thermal equilibration).

  • Validation Check: As temperature increases, the rotation barrier around the amide C–N bond is overcome. The distinct syn and anti peaks will broaden and eventually coalesce into a single time-averaged peak.

References

  • Christie, R. J., Anderson, D. J., & Grainger, D. W. (2010). "Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry." Bioconjugate Chemistry, 21(10), 1779–1787.[Link]

  • Socea, L.-I., et al. (2022). "Acylhydrazones and Their Biological Activity: A Review." Molecules, 27(24), 8719.[Link]

  • Wang, Q., & Franz, K. J. (2018). "Modifying aroylhydrazone prochelators for hydrolytic stability and improved cytoprotection against oxidative stress." Bioorganic & Medicinal Chemistry, 26(22), 5962–5972.[Link]

Technical Support Center: Scaling Up Benzohydrazide Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for benzohydrazide production scale-up. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of transitioning your benzohydrazide synthesis from the lab bench to larger-scale production. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles to ensure the robustness and reproducibility of your process.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses common challenges encountered during the scale-up of benzohydrazide synthesis in a question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step protocols to resolve them.

Q1: We are experiencing significantly lower yields of benzohydrazide upon scaling up our synthesis from methyl benzoate and hydrazine hydrate. What are the likely causes and how can we optimize the reaction?

Low yields during scale-up are a frequent challenge and can often be attributed to several factors that are less pronounced at the bench scale. These include incomplete reactions, side reactions, and product loss during work-up and purification.[1]

Underlying Causes and Optimization Strategies:

  • Incomplete Reaction: The reaction between the ester and hydrazine hydrate may not reach completion. To drive the reaction forward, a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often employed.[1]

  • Purity of Reactants: The purity of starting materials, especially the ester and hydrazine hydrate, is critical. It is recommended to use freshly distilled or high-purity reagents as impurities can interfere with the reaction.[1]

  • Side Reactions: The formation of unwanted byproducts can consume reactants and lower the yield. Optimizing reaction conditions, such as running the reaction at the lowest effective temperature, can minimize these side reactions.[1]

  • Product Loss During Work-up: Significant product loss can occur during extraction, washing, and recrystallization. To mitigate this, after the reaction, allow the mixture to cool to room temperature to precipitate the benzohydrazide. The precipitate should then be washed thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1]

Optimized Protocol for Benzohydrazide Synthesis:

ParameterRecommendationRationale
Reactant Ratio 1.2 equivalents of hydrazine hydrate to 1 equivalent of methyl benzoateDrives the reaction to completion.
Solvent EthanolA commonly used solvent that facilitates the reaction and subsequent crystallization.
Temperature Reflux at 80°CProvides sufficient energy for the reaction to proceed efficiently without promoting significant side reactions.[2]
Reaction Time 2-4 hoursMonitor reaction progress using Thin Layer Chromatography (TLC).[2][3]
Work-up Cool to room temperature, filter, and wash with cold waterMinimizes product loss and removes water-soluble impurities.[1]
Q2: Our scaled-up batch of benzohydrazide is showing significant impurities, particularly a high-melting point solid. How can we identify and minimize the formation of this impurity?

The most common high-melting point impurity in benzohydrazide synthesis is 1,2-dibenzoylhydrazine. This byproduct forms when the initially produced benzohydrazide reacts with another molecule of the benzoylating agent (e.g., methyl benzoate or benzoyl chloride).[4]

Strategies to Minimize 1,2-Dibenzoylhydrazine Formation:

  • Control of Stoichiometry: Use a slight excess of hydrazine hydrate (1.1 to 1.2 equivalents) relative to the benzoylating agent. This ensures that the benzoylating agent is the limiting reactant, reducing the chance of it reacting with the product.[4]

  • Controlled Addition: Add the benzoylating agent dropwise to the hydrazine hydrate solution at a low temperature (0-5 °C). This helps to control the reaction rate and prevent localized high concentrations of the benzoylating agent.[4]

Workflow for Minimizing Impurity Formation:

Caption: Controlled addition and temperature management are key to minimizing byproduct formation.

Q3: What are the most effective methods for purifying benzohydrazide at a larger scale to achieve high purity (>99%)?

Achieving high purity is crucial for downstream applications. Recrystallization is the most common and effective method for purifying solid benzohydrazide.[1] For more challenging separations, column chromatography can be employed.

Detailed Recrystallization Protocol:

  • Solvent Selection: Choose a solvent system where benzohydrazide has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a frequently used and effective solvent.

  • Dissolution: Dissolve the crude benzohydrazide in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize the formation of crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Column Chromatography as an Alternative:

If recrystallization does not yield the desired purity, column chromatography using silica gel is a viable option. The choice of the mobile phase will depend on the polarity of any remaining impurities. A common eluent system is a mixture of ethanol and chloroform.[1] Thin Layer Chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product.[1]

Q4: We are concerned about the safety of scaling up a reaction involving hydrazine hydrate. What are the key safety precautions we must implement?

Hydrazine and its derivatives are hazardous materials and require strict safety protocols, especially at a larger scale.[5]

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

  • Ventilation: All manipulations should be carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Handling Procedures: Avoid all personal contact, including inhalation.[5] Do not handle the material until all safety precautions have been read and understood.

  • Spill Management: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[5]

  • Incompatible Materials: Avoid contact with oxidizing agents, as this may result in ignition.[5][6]

Emergency First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical techniques used to characterize the purity of benzohydrazide?

To confirm the identity and purity of synthesized benzohydrazide, a combination of analytical techniques is essential. These include:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups such as N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H stretching.[1]

  • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure and identify any impurities.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]

  • Thin-Layer Chromatography (TLC): Crucial for monitoring the progress of the reaction and assessing the purity of the final product.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Q2: Can other starting materials be used for the synthesis of benzohydrazide?

Yes, besides methyl benzoate, other benzoic acid esters can be used. The reaction can also be performed starting from benzoic acid itself, which is first converted to an ester like methyl benzoate in situ or in a separate step.[3] Another common method involves the reaction of benzoyl chloride with hydrazine hydrate.[8]

Q3: What is the mechanism of the reaction between an ester and hydrazine hydrate to form a hydrazide?

The reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (e.g., methanol from methyl benzoate) to form the benzohydrazide.[9]

Reaction Mechanism Visualization:

Caption: The formation of benzohydrazide proceeds via a nucleophilic acyl substitution mechanism.

Q4: How should I properly store purified benzohydrazide?

Benzohydrazide should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] It should be kept in a tightly sealed container to protect it from moisture and air.

References

  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]

  • Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PMC. [Link]

  • Fast Bioorthogonal Ligation of 2‑Aminobenzohydrazides and (2- Acetylphenyl)boronic Acids Providing Stable and Fluorescent Conjugates. ACS Publications. [Link]

  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity R. Semantic Scholar. [Link]

  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. Semantic Scholar. [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC. [Link]

  • Optimization of reaction conditions using benzohydrazide (1 mmol). ResearchGate. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • BENZOIC HYDRAZIDE Safety Data Sheet. SD Fine-Chem. [Link]

  • Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]

Sources

Technical Support Center: NMR Troubleshooting for N'-[(1E)-2-methylpropylidene]benzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As researchers and drug development professionals, you are likely utilizing N-acylhydrazones as privileged scaffolds in medicinal chemistry. However, the structural dynamics of N'-[(1E)-2-methylpropylidene]benzohydrazide often yield highly complex Nuclear Magnetic Resonance (NMR) spectra that can be easily misinterpreted as impure or degraded samples.

This guide is engineered to help you troubleshoot spectral anomalies, understand the underlying molecular dynamics, and execute self-validating experimental protocols to confirm your synthesized structures.

Frequently Asked Questions (FAQs): Resolving Spectral Complexity

Q: My 1 H NMR spectrum shows duplicate signals for the NH, N=CH, and isopropyl groups. Is my sample impure? A: Not necessarily. N-acylhydrazones frequently exhibit conformational stereoisomerism. While the C=N double bond typically adopts the more thermodynamically stable (E)-configuration in polar solvents, the amide C-N bond suffers from restricted rotation . This restricted rotation is caused by the delocalization of the amide nitrogen's lone pair into the carbonyl π -system, giving the C-N bond partial double-bond character. Consequently, the molecule exists as an equilibrium mixture of syn-periplanar and anti-periplanar rotamers , resulting in two distinct sets of NMR signals.

Q: How can I definitively differentiate between amide rotamers and actual E/Z geometric isomers? A: The causality lies in the rotational energy barrier ( ΔG‡ ). The C-N amide bond has a lower rotational energy barrier ( ≈15−20 kcal/mol) compared to the C=N imine bond. By performing Variable Temperature (VT) NMR, you introduce thermal energy. As the temperature approaches the coalescence point, the exchange rate between the syn and anti rotamers exceeds the NMR timescale, causing the duplicate signals to merge into a single peak. Geometric E/Z isomers will not coalesce under standard VT-NMR conditions due to the high energy required to break the C=N π -bond.

Q: Why is my NH proton signal extremely broad or completely missing from the spectrum? A: The NH proton is highly labile. If your deuterated solvent contains trace moisture (e.g., H 2​ O in DMSO-d 6​ ) or is protic (e.g., Methanol-d 4​ ), the NH proton undergoes rapid chemical exchange with the solvent, broadening the signal into the baseline. Furthermore, quadrupolar relaxation from the adjacent 14 N nucleus (Spin I=1) accelerates transverse relaxation ( T2​ ), further broadening the peak.

Quantitative Reference Data

To assist in your peak assignments, below are the expected chemical shifts for N'-[(1E)-2-methylpropylidene]benzohydrazide. Note that the N=CH proton appears as a doublet due to 3J -coupling with the adjacent isopropyl methine proton .

Table 1: 1 H and 13 C NMR Chemical Shifts in DMSO-d 6​ (25 °C)

Nucleus / GroupMajor Conformer (E, syn)Minor Conformer (E, anti)MultiplicityAssignment Notes
NH 11.37 ppm~11.20 ppmSinglet (broad)Exchanges with D 2​ O.
N=CH 7.68 ppm~7.45 ppmDoublet ( J≈5.2 Hz)Coupled to isopropyl CH.
Ar-H (ortho) 7.86–7.81 ppm7.86–7.81 ppmMultipletOverlapping in both rotamers.
Ar-H (para) 7.58–7.53 ppm7.58–7.53 ppmMultipletOverlapping.
Ar-H (meta) 7.49 ppm7.49 ppmDoublet of doubletsOverlapping.
CH (isopropyl) 2.54 ppm~2.40 ppmMultipletSeptet-like due to CH 3​ and N=CH coupling.
CH 3​ (isopropyl) 1.08 ppm~1.02 ppmDoublet ( J≈6.9 Hz)6H integration.
C=O (Carbon) 163.37 ppm~158.50 ppmCarbonDownfield carbonyl shift.
C=N (Carbon) 159.66 ppm~155.20 ppmCarbonImine carbon.

Table 2: Conformational Distribution vs. Solvent Polarity Solvent selection heavily influences the observed ratio of isomers due to stabilization via intramolecular or intermolecular hydrogen bonding.

SolventDielectric Constant ( ϵ )Major Conformer (E, syn)Minor Conformer (E, anti)(Z)-Isomer Presence
DMSO-d 6​ 46.7~80–100%~0–20%Not observed
Methanol-d 4​ 32.6~70%~30%Not observed
Chloroform-d 4.8~60%~30%~10% (Stabilized by intramolecular H-bond)

Diagnostic Workflow

Use the following logical pathway to determine the root cause of unexpected signals in your acylhydrazone spectra.

NMR_Workflow Start Observe Duplicate Signals (NH, N=CH) in 1H NMR Ratio Are signal integrals in a consistent ratio (e.g., 80:20)? Start->Ratio Impurity Impurity / Degradation (Purify Sample) Ratio->Impurity No Isomerism Suspect Rotamers or Geometric Isomers Ratio->Isomerism Yes VTNMR Run VT-NMR (25°C to 100°C) Isomerism->VTNMR Coalesce Do signals coalesce into a time-averaged peak? VTNMR->Coalesce Rotamer Amide Rotamers (Restricted C-N rotation) Coalesce->Rotamer Yes Isomer Geometric Isomers (Stable C=N configuration) Coalesce->Isomer No

Diagnostic workflow for resolving duplicate NMR signals in acylhydrazones.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not rely on visual estimation alone. Execute the following self-validating protocols to confirm your structural assignments.

Protocol A: Variable Temperature (VT) 1 H NMR for Rotamer Validation

Objective: Prove that duplicate signals arise from restricted C-N amide bond rotation rather than chemical impurities. Causality: Thermal energy increases the rate of conformational exchange. When the exchange rate ( k ) exceeds the difference in resonance frequencies ( Δν ) between the rotamers, the NMR spectrometer can no longer resolve them, and the signals coalesce.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d 6​ . Causality for solvent choice: DMSO-d 6​ has a high boiling point (189 °C), which safely accommodates the high temperatures required for amide bond coalescence (typically 80–110 °C).

  • Baseline Acquisition (25 °C): Acquire a standard 1 H NMR spectrum. Integrate the duplicate N=CH doublets (e.g., 7.68 ppm and 7.45 ppm) to establish the ground-state rotamer ratio.

  • Incremental Heating: Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C, 100 °C). Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Monitor the N=CH and NH signals. You will observe initial broadening, followed by coalescence into a single broad peak, and finally sharpening into a time-averaged signal at high temperatures.

  • Self-Validation (Cooling Cycle): Critical Step. Cool the probe back to 25 °C and re-acquire the spectrum. If the spectrum perfectly matches the baseline from Step 2, the system self-validates that the spectral changes were purely dynamic (rotamer exchange). If new peaks appear or the ratio permanently changes, thermal degradation has occurred.

Protocol B: 2D NOESY for Spatial Conformer Assignment

Objective: Assign the major and minor signals to the specific syn-periplanar and anti-periplanar conformers. Causality: NOESY detects through-space nuclear Overhauser effects (< 5 Å). The spatial proximity of the N=CH proton to the NH proton differs drastically between the syn and anti geometries.

  • Parameter Optimization: Set the mixing time ( tm​ ) to 300–500 ms. Causality: Small molecules (MW ~190 g/mol ) in non-viscous solvents have long correlation times, requiring longer mixing times to build up detectable NOE cross-peaks.

  • Acquisition: Run the 2D NOESY sequence at 25 °C to ensure both rotamers are static on the NMR timescale.

  • Data Interpretation & Validation:

    • Locate the N=CH signal for the major rotamer.

    • Check for a cross-peak with the NH proton. In the anti-periplanar conformation, the N=CH and NH protons are spatially distant. In the syn-periplanar conformation, they may show a weak NOE.

    • Self-Validating Logic: Look for exchange cross-peaks (which will have the same phase as the diagonal) between the major and minor N=CH signals. This independently validates that the two species are in chemical exchange at room temperature, perfectly corroborating your VT-NMR data.

Protocol C: D 2​ O Exchange for NH Identification

Objective: Unambiguously assign the amide NH proton and rule out overlapping aromatic signals. Causality: Labile protons (NH, OH) undergo rapid deuterium exchange when exposed to D 2​ O, converting the 1 H nucleus to 2 H (deuterium), which is invisible in a 1 H NMR experiment.

  • Acquire a standard 1 H NMR spectrum in DMSO-d 6​ .

  • Add 1-2 drops of D 2​ O directly to the NMR tube. Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.

  • Self-Validating Logic: The signal at ~11.37 ppm will disappear, validating its identity as the NH proton. Simultaneously, the HDO peak at ~3.3 ppm will increase in intensity. If the 11.37 ppm peak remains unaffected, it is not an exchangeable proton, indicating a structural misassignment.

References

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach International Journal of Molecular Sciences (via PubMed Central) URL:[Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy Molecules (via MDPI) URL:[Link]

Validation & Comparative

Confirming the structure of N'-[(1E)-2-methylpropylidene]benzohydrazide via X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of N'-[(1E)-2-methylpropylidene]benzohydrazide: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Target Audience: Researchers, structural chemists, and drug development professionals.

Executive Summary: The Analytical Challenge of Hydrazones

Confirming the precise molecular architecture of N'-[(1E)-2-methylpropylidene]benzohydrazide (CAS: 63494-84-8) presents a classic challenge in structural chemistry. Formed via the condensation of benzohydrazide and isobutyraldehyde, this compound features a highly flexible hydrazone linkage (Ph-CO-NH-N=CH-R).

Because hydrazones can exhibit rapid E/Z geometrical isomerism across the azomethine (C=N) bond, as well as cis/trans conformational changes around the amide (C-N) bond, relying solely on bulk spectroscopic methods can lead to ambiguous structural assignments. As a Senior Application Scientist, I approach this by evaluating analytical modalities not just for their ability to confirm atomic connectivity, but for their capacity to definitively lock in 3D spatial geometry and absolute configuration.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic alternatives (NMR, HRMS, FT-IR), providing a self-validating experimental workflow for the definitive structural elucidation of benzohydrazide derivatives.

Comparative Analysis of Analytical Modalities

To understand the causality behind choosing X-ray crystallography as the gold standard for this compound, we must evaluate the physical limitations of each technique.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass (C₁₁H₁₄N₂O, theoretical m/z ~191.1184 [M+H]⁺). While excellent for confirming molecular formula, HRMS provides zero information regarding the (1E) stereochemistry or intermolecular interactions.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups. In benzohydrazides, diagnostic bands typically appear at ~1634 cm⁻¹ (C=O amide), ~3204 cm⁻¹ (N-H stretch), and ~1607 cm⁻¹ (C=N azomethine) (). However, FT-IR cannot distinguish between E and Z isomers.

  • Nuclear Magnetic Resonance (1D/2D NMR): While NOESY/ROESY experiments can theoretically assign E/Z geometry based on through-space proton coupling, hydrazones in solution often undergo rapid tautomerization (keto-enol/hydrazone-azo) or rotation. This averages out the signals, broadening the crucial N-H peak (typically ~8.9–10.0 ppm) and obscuring definitive spatial assignments.

  • Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD is the only technique that physically maps the electron density of the molecule in a frozen state. It definitively proves the (1E) configuration, measures exact bond lengths (confirming the keto-hydrazone tautomer over the enol-azo form), and maps the critical N-H···O hydrogen bonding networks that dictate the compound's solid-state stability ().

Quantitative Performance Comparison
Analytical MetricSC-XRD (X-Ray)1D/2D NMRHRMS (ESI-TOF)FT-IR (ATR)
Primary Output 3D Electron Density MapNuclear Spin CouplingExact Mass & FragmentsVibrational Frequencies
Stereochemical Resolution Absolute (Definitive 1E) Relative (Inferred via NOE)NoneNone
State of Matter Solid (Single Crystal)Solution (e.g., CDCl₃, DMSO-d₆)Gas Phase (Ionized)Solid / Liquid
Sample Requirement ~0.1 mg (Intact Crystal)5–15 mg< 1 µg1–5 mg
Data Acquisition Time 2–12 Hours15 Mins – 2 Hours< 5 Mins< 2 Mins
Intermolecular Mapping Yes (H-bond lengths/angles)Limited (Concentration dependent)NoLimited (Peak shifting)

Mechanistic Insights: Causality of the (1E) Configuration

Why does N'-[(1E)-2-methylpropylidene]benzohydrazide preferentially crystallize in the (1E) configuration? The answer lies in thermodynamics and steric hindrance.

During the reflux synthesis, the reaction is under thermodynamic control. The bulky isopropyl group of the isobutyraldehyde moiety creates severe steric clash with the benzoyl group if forced into the Z configuration. Consequently, the molecule relaxes into the E configuration.

Furthermore, crystallization is driven by supramolecular assembly. Benzohydrazide derivatives universally form robust intermolecular N-H···O hydrogen bonds (). The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, while the N-H group acts as the donor, forming 1D chains or 3D networks parallel to the crystallographic axes. SC-XRD typically reveals a C=O bond length of ~1.23 Å (confirming the ketonic linkage) and a C=N bond length of ~1.27 Å, proving the structural integrity of the hydrazone core.

DecisionTree Start Structural Ambiguity in Benzohydrazide? Q1 Need 3D Spatial & E/Z Configuration? Start->Q1 Q2 Need Solution-State Dynamics? Q1->Q2 No XRD X-Ray Crystallography (Gold Standard) Q1->XRD Yes NMR 1D/2D NMR (NOESY/HMBC) Q2->NMR Yes HRMS HRMS & FT-IR (Mass & Func. Groups) Q2->HRMS No

Analytical decision tree for resolving structural ambiguities in benzohydrazides.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow is designed as a self-validating system. Each step contains a built-in quality control check to prevent the propagation of errors.

Step 1: Synthesis & Reaction Validation
  • Reaction: Dissolve equimolar amounts of benzohydrazide and isobutyraldehyde in absolute ethanol. Reflux for 2–4 hours.

  • Self-Validation (TLC): Co-spot the reaction mixture against the starting materials on a silica gel TLC plate. The disappearance of the benzohydrazide spot and the emergence of a single new spot (visualized via UV 254 nm) confirms reaction completion.

  • Isolation: Cool to room temperature, filter the resulting white precipitate, and wash with cold ethanol.

Step 2: Crystal Growth via Slow Evaporation

Causality: Rapid precipitation traps solvent and creates defects. Slow evaporation ensures thermodynamic control, yielding defect-free single crystals required for high-resolution diffraction.

  • Preparation: Dissolve ~20 mg of the purified powder in a minimal amount of a 1:1 DMF/ethanol mixture.

  • Incubation: Puncture a small hole in the vial cap and leave undisturbed in a vibration-free environment at 20°C for 7–14 days.

  • Self-Validation (Polarized Light): Inspect the resulting colorless crystals under a cross-polarized microscope. Uniform extinction (the crystal turning completely dark at specific rotation angles) confirms it is a single crystal, not a twinned or amorphous aggregate.

Step 3: SC-XRD Data Collection & Refinement
  • Mounting: Coat a suitable crystal (e.g., 0.2 × 0.2 × 0.1 mm) in paratone oil and mount it on a glass fiber or MiTeGen loop.

  • Data Collection: Transfer to the goniometer of an X-ray diffractometer equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

    • Causality: Cool the crystal to 100 K using a nitrogen stream. Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of lighter atoms like hydrogen.

  • Self-Validation (Data Reduction): During initial unit cell determination, ensure the internal agreement factor ( Rint​ ) is < 0.05. A higher value indicates crystal twinning or poor diffraction quality.

  • Refinement: Solve the phase problem using direct methods (e.g., ShelXT) and refine anisotropically using least-squares minimization (ShelXL). Ensure the final Goodness-of-Fit (GoF) is ~1.0 and the final R1​ is < 5%.

Workflow Synth Synthesis of Hydrazone Cryst Slow Evaporation Crystallization Synth->Cryst Purified Compound XRD Single-Crystal XRD Collection Cryst->XRD Single Crystal Refine Anisotropic Refinement XRD->Refine Diffraction Data Solve Absolute (1E) Configuration Refine->Solve Electron Density

Workflow for X-ray crystallographic elucidation of hydrazone derivatives.

Conclusion

While HRMS and NMR are indispensable for rapid purity checks and solution-state dynamics, they are fundamentally limited when absolute 3D spatial geometry is required. For conformationally flexible molecules like N'-[(1E)-2-methylpropylidene]benzohydrazide, Single-Crystal X-Ray Diffraction remains the unmatched gold standard. By employing low-temperature data collection and rigorous anisotropic refinement, researchers can definitively map the (1E) configuration and the critical hydrogen-bonding networks that define the molecule's physicochemical properties.

References

  • Mohamed, S. K., Mague, J. T., Akkurt, M., Albayati, M. R., Elgarhy, S. M. I., & Al-Taifi, E. A. (2021). "Crystal structures of two hydrazide derivatives of mefenamic acid, 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide and N′-[(E)-benzylidene]-2-(2,3-dimethylanilino)benzohydrazide". IUCrData / Acta Crystallographica Section E.[Link]

  • Zülfikaroğlu, A., et al. (2020). "Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative". Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Zhou, Y.-X., Li, W., & You, Z. (2020). "Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides". Acta Chimica Slovenica.[Link]

Comparison of synthetic methods for benzohydrazides

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an objective, data-backed comparison of traditional two-step methodologies against modern catalytic and green-chemistry approaches for synthesizing benzohydrazides. Benzohydrazides are indispensable building blocks in medicinal chemistry, serving as primary precursors for bioactive heterocycles like 1,3,4-oxadiazoles, triazoles, and Schiff base hydrazones[1]. As drug development pipelines increasingly prioritize sustainable and scalable chemistry, the synthetic routes to these intermediates must be critically evaluated.

Mechanistic Pathways & Causal Analysis

Method A: Conventional Two-Step Esterification-Hydrazinolysis

The classical approach involves the Fischer esterification of a benzoic acid derivative, followed by nucleophilic acyl substitution using hydrazine hydrate[2].

  • Causality & Design : Sulfuric acid is utilized to protonate the carbonyl oxygen, increasing its electrophilicity to permit methanol attack. In the subsequent hydrazinolysis step, a significant stoichiometric excess of hydrazine hydrate (typically 2 to 5 equivalents) is strictly required[2]. This excess is not merely to drive the equilibrium; it is a kinetic necessity to suppress the formation of symmetrical N,N′ -diacylhydrazines—a highly stable thermodynamic sink that drastically reduces the yield of the desired mono-hydrazide.

Method B: Solid-Supported Catalysis ( TiO2​ Nanoparticles)

Recent advancements utilize sol-gel synthesized TiO2​ (Rutile) nanoparticles as a reusable Lewis acid catalyst[3].

  • Causality & Design : Titanium dioxide provides a high-surface-area catalytic scaffold where the Ti4+ centers coordinate with the carbonyl oxygen of the ester or acid. This polarization facilitates the nucleophilic attack of hydrazine. The use of TiO2​ allows the reaction to proceed optimally at 120°C in under 40 minutes, and the catalyst can be recovered via simple centrifugation, mitigating heavy-metal waste[3].

Method C: Green Direct Synthesis (Microwave & Deep Eutectic Solvents)

Direct amidation of unactivated carboxylic acids is notoriously difficult due to the stable carboxylate salt formation with basic hydrazine. Green methodologies overcome this using Deep Eutectic Solvents (DES) or Microwave Irradiation (MWI)[1][4].

  • Causality & Design : In DES systems (e.g., Choline Chloride:Oxalic Acid), the solvent plays a dual role. The extensive hydrogen-bond donor network activates the carbonyl carbon while simultaneously stabilizing the highly polar tetrahedral transition state[1]. Under microwave irradiation, polar reactants undergo rapid dipole rotation, leading to localized superheating. This bypasses the bulk thermal conductivity limits of conventional reflux, dropping reaction times from 6–9 hours down to 60–200 seconds while significantly improving the E-factor (environmental factor)[4].

G A Benzoic Acid (Starting Material) B1 Conventional (H2SO4, MeOH, Reflux) A->B1 B2 Catalytic (TiO2, 120°C) A->B2 B3 Green Chemistry (DES or MW, N2H4) A->B3 C1 Methyl Benzoate Intermediate B1->C1 B2->C1 E Benzohydrazide (Target Product) B3->E Direct Conversion (1-10 min) D1 Hydrazinolysis (Excess N2H4, 8h) C1->D1 D1->E

Figure 1: Comparative workflow of conventional vs. catalytic and green synthetic routes.

Comparative Performance Data

The following table synthesizes quantitative metrics across the three primary methodologies to aid process chemists in route selection[1][2][3][4].

ParameterConventional (Method A) TiO2​ Catalyzed (Method B)Microwave/DES (Method C)
Reaction Time 6–12 Hours40 Minutes1–15 Minutes
Typical Yield 60–75%82–86%85–95%
Atom Economy Low (~65%)Moderate (~75%)High (>85%)
E-factor High (>10)Moderate (3–5)Low (<2)
Scalability High (Industry Standard)Medium (Catalyst recovery)High (Solvent-free/DES)
Primary Drawback Long reflux, toxic solventsNanoparticle synthesis neededSpecialized equipment (MW)

Self-Validating Experimental Protocols

Protocol 1: Conventional Synthesis of 4-Methoxybenzohydrazide

This protocol utilizes a standard two-step approach with built-in chromatographic validation.[2]

  • Esterification : Dissolve 10 mmol of 4-methoxybenzoic acid in 20 mL anhydrous methanol. Add 0.5 mL concentrated H2​SO4​ dropwise to prevent localized charring.

  • Reflux & Monitor : Reflux for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the polar acid spot ( Rf​≈0.1 ) is entirely replaced by the non-polar ester ( Rf​≈0.6 ).

  • Workup : Concentrate under vacuum to remove methanol, neutralize the acid catalyst with 10% NaHCO3​ (until effervescence ceases), and extract with ethyl acetate. Dry over anhydrous Na2​SO4​ .

  • Hydrazinolysis : Dissolve the crude ester in 15 mL absolute ethanol. Add 30 mmol (3 eq) of 80% hydrazine hydrate. Reflux for 8 hours.

  • Isolation : Pour into crushed ice. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

    • Spectral Validation: IR spectroscopy must confirm the transformation by showing a sharp doublet at ~3300-3200 cm−1 (primary NH2​ stretch) and a deep amide carbonyl peak shifted to ~1660 cm−1 .

Protocol 2: DES-Catalyzed Green Synthesis under Sonication

This protocol leverages Deep Eutectic Solvents for a rapid, room-temperature synthesis.[1]

  • DES Preparation : Mix Choline Chloride and Oxalic Acid (1:1 molar ratio) in a beaker. Heat at 80°C with stirring until a clear, homogenous liquid forms (approx. 30 mins).

  • Reaction Setup : In a 25 mL flask, add 1 mmol of the benzoic acid derivative, 1.5 mmol of hydrazine hydrate, and 1.5 mL of the prepared DES.

  • Sonication : Subject the mixture to ultrasonic irradiation (40 kHz) at room temperature for 10 minutes.

    • Self-Validation: TLC (Hexane:EtOAc 7:3) will show rapid product formation ( Rf​≈0.2 ) directly from the acid baseline spot, without intermediate ester formation.

  • Isolation : Add 10 mL of ice-cold water. Because the ChCl:Oxalic acid DES is highly water-soluble, it will dissolve entirely into the aqueous phase, leaving the pure, insoluble benzohydrazide to precipitate. Filter and dry under a vacuum.

Workflow Step1 Mix Reactants (Acid + N2H4 + DES) Step2 Sonication (40kHz, RT) Step1->Step2 Step3 TLC Monitoring (Hexane:EtOAc) Step2->Step3 Step3->Step2 Incomplete Step4 Aqueous Workup (Ice Water) Step3->Step4 Complete Step5 Characterization (IR, NMR) Step4->Step5

Figure 2: Self-validating experimental workflow for DES-catalyzed green synthesis.

References

  • Development and Assessment of Green Synthesis of Hydrazides , ResearchGate. Available at:[Link][4]

  • Synthesis of a new series of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides using a deep eutectic solvent as solvent/catalyst under sonication , National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • SPECTRAL AND BIOLOGICAL ACTIVITIES OF TiO2 MEDIATED SYNTHESIS OF BENZOHYDRAZIDES , Rasayan Journal of Chemistry. Available at:[Link][3]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study , National Center for Biotechnology Information (PMC). Available at:[Link][2]

Sources

Benzohydrazide vs. Hydroxamic Acid Analogs: A Comparative SAR Guide for Dual Kinase/HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward polypharmacology to combat resistance in refractory solid tumors and hematological malignancies, the design of dual-target inhibitors has become a critical frontier. One of the most promising strategies is the co-inhibition of Cyclin-Dependent Kinases (e.g., CDK9) or FMS-like tyrosine kinase 3 (FLT3) alongside Histone Deacetylases (HDACs).

However, the traditional use of hydroxamic acid as the Zinc-Binding Group (ZBG) for HDAC inhibition often results in Pan-HDAC toxicity. This guide provides an in-depth, objective comparison of structure-activity relationship (SAR) data, demonstrating how replacing hydroxamic acids with benzohydrazide analogs fundamentally alters target selectivity, improves the therapeutic window, and drives targeted apoptosis.

Mechanistic Rationale: The "Foot Pocket" Advantage

To understand the SAR divergence between these two classes of analogs, we must examine the causality at the atomic level within the HDAC active site.

All zinc-dependent HDACs feature a narrow hydrophobic channel leading to a catalytic zinc ion ( Zn2+ ).

  • Hydroxamic Acids (e.g., SAHA/Vorinostat): These act as aggressive, bidentate chelators. They sit shallowly at the bottom of the channel, universally inhibiting Class I, IIa, and IIb HDACs. This Pan-HDAC profile is the primary driver of dose-limiting toxicities, such as severe thrombocytopenia.

  • Benzohydrazide Analogs: Benzohydrazides (and related ortho-amino benzamides) require a specific steric environment to bind effectively. They extend deeper into a 14 Å internal cavity—known as the "foot pocket"—located adjacent to the zinc ion. This foot pocket is open in Class I HDACs (HDAC1/2/3) but is sterically occluded by bulky residues in Class IIb (HDAC6).

By integrating a benzohydrazide ZBG into a kinase-binding scaffold, researchers can engineer dual inhibitors that selectively target the CDK9/FLT3 hinge region while exclusively inhibiting Class I HDACs, thereby bypassing HDAC6-mediated off-target effects .

Visualizing the Molecular Logic

ZBG_Logic Start Dual Inhibitor Scaffold (Kinase Hinge Binder) Hydroxamic Hydroxamic Acid ZBG (e.g., SAHA, Cmpd 9a) Start->Hydroxamic Traditional Design Benzohydrazide Benzohydrazide ZBG (e.g., Cmpd 8e, 9e) Start->Benzohydrazide Optimized SAR PanHDAC Pan-HDAC Inhibition (HDAC1/2/3/6) Hydroxamic->PanHDAC Surface Zinc Chelation ClassI Class I Selective (HDAC1/2/3) Benzohydrazide->ClassI Foot Pocket Binding Toxicity High Off-Target Toxicity (Poor Clinical Translation) PanHDAC->Toxicity Efficacy Targeted Efficacy (Apoptosis in Cancer Cells) ClassI->Efficacy

Structural rationale for selecting benzohydrazide over hydroxamic acid in dual inhibitor design.

Comparative SAR Data Analysis

The following table synthesizes quantitative in vitro data comparing a standard Pan-HDAC inhibitor (SAHA) against matched dual-inhibitor scaffolds utilizing either a hydroxamic acid ZBG (Compound 9a) or a benzohydrazide ZBG (Compounds 9e and 8e). Data is adapted from recent breakthrough studies on 2-aminopyrimidine-based dual inhibitors .

Compound / ZBG ClassKinase TargetKinase IC₅₀ (nM)HDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Profile
SAHA (Hydroxamic)None>10,000~10.0~15.0~15.0Pan-HDAC
Cmpd 9a (Hydroxamic)CDK9Mild133.537.754.3HDAC1/3/6
Cmpd 9e (Benzohydrazide)FLT330.452.414.7>10,000FLT3 + HDAC1/3
Cmpd 8e (Benzohydrazide)CDK988.4168.9N/A>10,000CDK9 + HDAC1

Key Takeaway: The transition from Compound 9a to 9e demonstrates that the benzohydrazide moiety completely abolishes HDAC6 activity (IC₅₀ > 10,000 nM) while drastically improving FLT3 and HDAC3 binding affinity. This creates a highly selective, dual-acting therapeutic profile.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of benzohydrazide analogs must rely on self-validating assay systems. Below are the step-by-step methodologies required to validate the SAR data presented above.

Protocol A: In Vitro HDAC Isoform Profiling (Fluorometric)

Causality & Rationale: This assay measures the ability of the benzohydrazide ZBG to prevent the deacetylation of a fluorogenic substrate (Boc-Lys(Ac)-AMC). Cleavage of the deacetylated substrate by trypsin releases fluorescent AMC, allowing direct quantification of enzyme activity.

  • Reagent Preparation: Dilute recombinant HDAC1, HDAC3/NCOR2, and HDAC6 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Plating: Dispense benzohydrazide analogs in a 10-point, 3-fold serial dilution into a black 384-well microplate.

  • Enzyme Incubation: Add the respective HDAC enzymes to the wells and pre-incubate for 15 minutes at room temperature to allow ZBG-zinc chelation.

  • Reaction Initiation: Add 50 µM of the fluorogenic substrate. Incubate for 60 minutes at 37°C.

  • Signal Generation: Add the developer solution (containing trypsin and Trichostatin A to halt the reaction). Incubate for 20 minutes.

  • Detection: Read fluorescence at Ex/Em = 360/460 nm.

  • Self-Validating Mechanism: Every plate must include a "No-Enzyme Control" to subtract the intrinsic auto-fluorescence of the benzohydrazide compounds, and a "SAHA Reference Control" to verify that the assay's dynamic range remains linear and consistent across different days.

Protocol B: Kinase Inhibition Profiling (ADP-Glo Assay)

Causality & Rationale: To confirm that the dual inhibitor retains its kinase-binding properties, this assay measures the depletion of ATP. The ADP-Glo reagent converts kinase-generated ADP back to ATP, driving a luciferase reaction.

  • Kinase Reaction: Combine recombinant CDK9/Cyclin T1 or FLT3 with the benzohydrazide analog in kinase buffer.

  • Substrate Addition: Add ultra-pure ATP (at the Km​ value for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes at room temperature.

  • ADP-Glo Addition: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

  • Self-Validating Mechanism: Conduct an ATP-competitive kinetic matrix (testing the analog's IC₅₀ at 10 µM, 100 µM, and 1 mM ATP). If the IC₅₀ shifts proportionally with ATP concentration, it definitively proves the benzohydrazide analog is binding at the ATP hinge region, ruling out false positives caused by compound aggregation.

Protocol C: Cellular Viability & Therapeutic Index (CellTiter-Glo)

Causality & Rationale: Validates that the biochemical dual-inhibition translates to targeted cellular apoptosis in hematological cancer models (e.g., MV-4-11 AML cells).

  • Cell Seeding: Seed MV-4-11 cells at 5,000 cells/well in 96-well plates. In parallel, seed healthy human Peripheral Blood Mononuclear Cells (PBMCs).

  • Treatment: Treat cells with benzohydrazide analogs (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Detection: Add CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to cellular ATP).

  • Self-Validating Mechanism: The parallel use of healthy PBMCs establishes a Therapeutic Index (TI). A validated dual-inhibitor must demonstrate an IC₅₀ < 100 nM in MV-4-11 cells, but an IC₅₀ > 1,000 nM in PBMCs, proving that cytotoxicity is target-driven rather than a result of general chemical toxicity.

Visualizing the Experimental Workflow

Workflow Synth Benzohydrazide Synthesis Enzyme In Vitro Assays (HDAC1/3 & CDK9/FLT3) Synth->Enzyme Library Cell Cell Viability (MV-4-11, BaF3) Enzyme->Cell IC50 < 100nM High Selectivity InVivo Xenograft Models (T/C % Evaluation) Cell->InVivo Apoptosis Validation

Hierarchical SAR screening workflow for validating benzohydrazide-based dual inhibitors.

References

  • Saidahmatov, A., et al. "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies." Journal of Medicinal Chemistry, 2024, 67(17):15220-15245. URL:[Link]

  • Solanki, V. H., et al. "Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies." ChemistrySelect, 2025, 10(41). URL:[Link]

Replicating and Validating Published Results on Benzohydrazide Synthesis: A Comparative Guide to Coupling Reagents

Author: BenchChem Technical Support Team. Date: April 2026

Benzohydrazides are indispensable pharmacophores in medicinal chemistry, serving as critical precursors for the synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles, triazoles, and thiadiazines. Despite their structural simplicity, synthesizing benzohydrazides efficiently from their corresponding benzoic acids remains a frequent bottleneck in drug discovery workflows.

This guide objectively compares the performance of Propylphosphonic anhydride (T3P®) against conventional two-step synthesis and traditional carbodiimide (EDC/HOBt) coupling. By examining the mechanistic causality behind these methods, we provide a field-proven, self-validating framework for optimizing your synthetic workflows.

The Challenge: Mechanistic Limitations of Conventional Methods

Historically, the synthesis of benzohydrazides relies on a two-step sequence: the Fischer esterification of a benzoic acid to a methyl or ethyl ester, followed by hydrazinolysis using hydrazine hydrate.

From a mechanistic standpoint, this approach is fundamentally flawed for high-throughput environments:

  • Poor Electrophilicity: Esters are relatively poor electrophiles. While some protocols suggest refluxing the ester with hydrazine for 2 hours[1], extending this to 10 hours at 80 °C is often required to drive the reaction to completion[2].

  • Thermal Degradation: Prolonged refluxing increases the risk of side reactions and thermal degradation, which is a primary cause of low yields[3].

  • Atom Economy: The two-step process generates stoichiometric amounts of water and alcohol, requiring tedious solvent evaporation and recrystallization to isolate the pure product.

To bypass esterification, chemists often use direct coupling reagents like EDC/HOBt. However, EDC generates a urea byproduct that, while theoretically water-soluble, frequently partitions into the organic phase, necessitating extensive acidic and basic washes or column chromatography.

The Solution: T3P-Mediated Direct Coupling

Propylphosphonic anhydride (T3P) is a cyclic anhydride that has revolutionized amide and hydrazide synthesis. It offers a direct, one-pot coupling of benzoic acids with hydrazine hydrate or acyl hydrazines[4].

The Causality of T3P's Superiority: When a benzoic acid is treated with a base (such as DIPEA), the resulting carboxylate attacks the highly reactive P-O-P bond of the T3P ring. This ring-opening event generates a mixed phosphonic-carboxylic anhydride—a highly electrophilic intermediate. Hydrazine, a powerful α -effect nucleophile, rapidly attacks this intermediate at room temperature. The leaving group is a polyphosphonic acid derivative that is exceptionally water-soluble, allowing for complete removal via a single aqueous wash[5].

SynthesisComparison cluster_conv Conventional 2-Step Method cluster_t3p T3P Direct Coupling (Product) SM Benzoic Acid Derivative Step1 Esterification (H2SO4, MeOH, Reflux) SM->Step1 T3P_Step Direct Amidation (T3P, DIPEA, NH2NH2, RT 1h) SM->T3P_Step Ester Methyl Benzoate Intermediate Step2 Hydrazinolysis (NH2NH2, Reflux 2-10h) Ester->Step2 Step1->Ester Product Benzohydrazide Target Step2->Product T3P_Step->Product

Workflow comparison: Conventional 2-step synthesis vs. T3P-mediated direct coupling.

Comparative Data Analysis

The following table summarizes the quantitative and operational differences between the three primary methodologies based on bench-validated data.

Evaluation MetricConventional (Esterification + Hydrazinolysis)EDC/HOBt Direct CouplingT3P Direct Coupling (Recommended)
Reaction Time 5 – 12 hours4 – 8 hours1 – 3 hours
Temperature Profile Reflux (80 °C)Room Temperature0 °C to Room Temperature
Workup Complexity Moderate (Recrystallization required)High (Multiple washes, potential chromatography)Low (Simple aqueous wash)
Byproduct Profile Unreacted ester, alcoholsWater-soluble urea (often traps in organic phase)Highly water-soluble phosphonic acid
Epimerization Risk LowModerateVery Low
Overall Yield 60 – 85%75 – 90%> 90%

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a protocol must be a self-validating system. Below is the optimized, step-by-step methodology for T3P-mediated benzohydrazide synthesis, complete with built-in analytical checkpoints.

Workflow: T3P-Mediated Synthesis of Benzohydrazides

Step 1: Carboxylic Acid Activation

  • Action: Dissolve the benzoic acid derivative (1.0 equiv) in ethyl acetate (EtOAc) or THF (0.2 M) and cool to 0 °C. Add N,N -diisopropylethylamine (DIPEA) (3.0 equiv), followed by the dropwise addition of T3P (50% solution in EtOAc, 1.2 to 1.5 equiv).

  • Causality: DIPEA deprotonates the acid, rendering the carboxylate a strong nucleophile. The 0 °C environment controls the exothermic ring-opening of the T3P anhydride, preventing thermal degradation of sensitive substrates.

  • Validation Check: The suspension will typically become a homogeneous solution. TLC (Hexane/EtOAc 1:1) will show the rapid disappearance of the starting acid streak and the formation of a less polar, highly UV-active mixed anhydride spot.

Mechanism Acid Carboxylate Ion (from Acid + DIPEA) MixedAnhydride Mixed Anhydride (Activated Intermediate) Acid->MixedAnhydride Attacks P atom T3P T3P (Cyclic Anhydride) T3P->MixedAnhydride Ring Opening Product Benzohydrazide (Product) MixedAnhydride->Product Nucleophilic Attack Byproduct Phosphonic Acid (Water-Soluble Byproduct) MixedAnhydride->Byproduct Leaving Group Hydrazine Hydrazine (Nucleophile) Hydrazine->Product Amidation

Mechanism of T3P-mediated activation of carboxylic acids and subsequent hydrazinolysis.

Step 2: Hydrazinolysis

  • Action: Add hydrazine hydrate (1.2 to 1.5 equiv) dropwise to the activated mixture. Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 1 to 3 hours.

  • Causality: Hydrazine's α -effect makes it an exceptionally strong nucleophile, rapidly displacing the phosphonic acid leaving group to form the hydrazide.

  • Validation Check: Reaction completion is indicated by the disappearance of the intermediate spot on TLC. Applying a Ninhydrin stain to the TLC plate will reveal a positive (purple/orange) spot at a low Rf​ , confirming the presence of the free primary amine ( −NH2​ ) of the newly formed hydrazide.

Step 3: Workup & Isolation

  • Action: Quench the reaction with distilled water. Transfer to a separatory funnel, extract with EtOAc, and wash the organic layer sequentially with saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: The T3P byproduct is a polyphosphonic acid that is highly water-soluble. The mild basic wash ( NaHCO3​ ) ensures complete deprotonation of the phosphonic acid, forcing 100% of the byproduct into the aqueous phase. This eliminates the need for column chromatography.

  • Validation Check (Spectroscopic): Analyze the crude solid via FT-IR. A successful synthesis is validated by the absence of the broad carboxylic acid O-H stretch (~3000-2500 cm−1 ) and the appearance of sharp N-H stretching doublets (~3300 and 3200 cm−1 ) alongside a strong Amide I C=O stretch (~1650 cm−1 ).

Conclusion

For the synthesis of benzohydrazides, conventional esterification-hydrazinolysis is outdated, suffering from poor atom economy and extended thermal requirements. While carbodiimides like EDC represent an improvement, their workup remains a bottleneck. T3P stands out as the superior product alternative, offering rapid reaction kinetics, near-zero epimerization, and a self-purifying workup profile that drastically accelerates drug discovery timelines.

References

  • "Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives." Arabian Journal of Chemistry. URL:[Link][1]

  • "Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies..." RSC Advances. URL: [Link][2]

  • "Synthesis of Fused Bicyclic [1,2,4]-Triazoles from Amino Acids." ACS Publications. URL: [Link][4]

Sources

Safety Operating Guide

N'-[(1E)-2-methylpropylidene]benzohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of N'-[(1E)-2-methylpropylidene]benzohydrazide

As a Senior Application Scientist, establishing rigorous, causality-driven safety protocols is paramount when handling specialized synthetic intermediates. N'-[(1E)-2-methylpropylidene]benzohydrazide (CAS: 63494-84-8) is a hydrazone derivative frequently utilized in drug development and advanced organic synthesis. Because of its specific structural moieties, improper disposal not only poses severe acute toxicity risks to laboratory personnel but also threatens environmental compliance.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and final disposal of this compound.

Hazard Profile & Mechanistic Toxicology

Before executing any disposal protocol, personnel must understand the physicochemical properties and toxicological mechanisms of the waste material.

Mechanistic Causality: N'-[(1E)-2-methylpropylidene]benzohydrazide contains a hydrazone linkage. Under extreme pH conditions (strong acids or bases), this linkage can undergo hydrolysis, potentially releasing benzohydrazide and isobutyraldehyde[1]. Benzohydrazide derivatives are classified as acute toxins and can act as severe irritants to the respiratory tract, skin, and eyes. Furthermore, substituted hydrazides pose significant environmental hazards, exhibiting toxicity to aquatic life with long-lasting effects [2]. Therefore, aqueous discharge (drain disposal) is strictly prohibited. The safest, self-validating approach to its disposal relies on complete thermal destruction (incineration) to irreversibly break down the nitrogen-nitrogen bonds.

Quantitative Data & Hazard Summary

Property / IdentifierValue / Classification
Chemical Name N'-[(1E)-2-methylpropylidene]benzohydrazide
Synonyms (Isobutylidene)benzohydrazide
CAS Number 63494-84-8
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
GHS Hazard Class Acute Tox. 4 (Oral, Dermal, Inhalation)
Hazard Codes H302, H312, H332

Operational Waste Disposal Protocols

The following methodologies ensure that waste generation and disposal are treated as a self-validating system, where each step verifies the safety and containment of the previous one.

Protocol A: Routine Solid Waste Disposal

Causality: Solid powders pose a direct inhalation risk (H332). Minimizing aerosolization during transfer and ensuring redundant containment is critical to preventing exposure.

  • Primary Collection: Operating strictly within a certified Class II biological safety cabinet or chemical fume hood, carefully transfer residual solid N'-[(1E)-2-methylpropylidene]benzohydrazide into a compatible, sealable primary container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Secondary Containment: Place the primary container into a secondary sealable plastic bag. Validation: This redundant step ensures that if the primary container's seal fails during transport, the toxic powder remains entirely contained.

  • Regulatory Labeling: Affix a hazardous waste label clearly identifying the contents as "Toxic Organic Solid: N'-[(1E)-2-methylpropylidene]benzohydrazide (CAS 63494-84-8)" and explicitly check the "Toxic" hazard indicator.

  • Segregated Storage: Store the sealed waste in a designated satellite accumulation area away from strong oxidizing agents until pickup by a licensed hazardous waste contractor for high-temperature incineration [3].

Protocol B: Liquid Waste Consolidation

Causality: Hydrazones can be highly reactive with strong oxidizers. Segregating liquid waste ensures that the compound is not inadvertently mixed with incompatible oxidizing acids (e.g., nitric acid), which could trigger an exothermic decomposition or toxic gas release.

  • Compatibility Verification: Confirm that the target waste carboy contains only compatible, non-halogenated organic solvents.

  • Transfer: Using a dedicated funnel within the fume hood, slowly decant the solution containing the compound into the waste carboy.

  • System Validation: Cap the carboy loosely at first and observe for 15 minutes. Validation: Verifying that no pressure buildup or heat generation occurs validates the absence of incompatible side reactions before final sealing.

Protocol C: Spill Response and Decontamination

Causality: Immediate, dry containment prevents dermal exposure (H312) and stops the cross-contamination of laboratory surfaces. Water is avoided initially to prevent the spread of the chemical or unwanted hydrolysis.

  • Isolate and Equip: Restrict access to the spill zone. Ensure responding personnel don fresh nitrile gloves, a buttoned lab coat, and safety goggles.

  • Dry Clean-up: Do not use water. Lightly mist the air above the spill with water solely to suppress airborne dust. Carefully sweep the solid material using a disposable anti-static brush and dustpan.

  • Chemical Decontamination: After removing the bulk solid, wipe the surface with a disposable cloth dampened with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve and remove trace residues.

  • Waste Consolidation: Place all sweeping implements, absorbent pads, and contaminated PPE into a designated hazardous waste bag. Treat this bag as toxic solid waste [2].

Waste Triage & Disposal Workflow

The following diagram illustrates the logical triage pathways for different states of N'-[(1E)-2-methylpropylidene]benzohydrazide waste, ensuring all streams route to compliant thermal destruction.

WasteTriage Start Waste Generation: N'-[(1E)-2-methylpropylidene]benzohydrazide Triage Triage by Waste State Start->Triage Solid Bulk Solid / Crystals Triage->Solid Pure Compound Liquid Solvent Solutions Triage->Liquid Reaction Mixtures Contam Contaminated PPE / Spill Debris Triage->Contam Consumables PackSolid Seal in HDPE/Glass + Secondary Bag Solid->PackSolid PackLiquid Non-Halogenated Solvent Carboy Liquid->PackLiquid PackContam Sealable Hazardous Waste Bag Contam->PackContam Incineration Licensed High-Temperature Incineration Facility PackSolid->Incineration EPA/RCRA Compliant PackLiquid->Incineration EPA/RCRA Compliant PackContam->Incineration EPA/RCRA Compliant

Workflow for the triage, containment, and disposal of N'-[(1E)-2-methylpropylidene]benzohydrazide.

References

  • NextSDS. "(isobutylidene)benzohydrazide Chemical Substance Information." NextSDS Database.
  • AK Scientific, Inc. "Benzoylhydrazine Safety Data Sheet (United States)." AKSci.
  • BenchChem. "Essential Guide to the Proper Disposal of Hydrazine Derivatives." BenchChem Tech Support.

Personal protective equipment for handling N'-[(1E)-2-methylpropylidene]benzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N'-[(1E)-2-methylpropylidene]benzohydrazide

As an application scientist, handling novel or specialized building blocks requires moving beyond generic safety data sheets to understand the chemical behavior of the molecule in your specific workflow. N'-[(1E)-2-methylpropylidene]benzohydrazide (CAS: 63494-84-8) is a synthetic hydrazone utilized in advanced organic synthesis and drug discovery[1][2]. Because it is a specialized derivative, its handling protocols must be engineered by analyzing its structural components and physical state.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency in the laboratory.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. N'-[(1E)-2-methylpropylidene]benzohydrazide is formed via the condensation of isobutyraldehyde and benzohydrazide.

  • Hydrolysis Risk: The primary chemical risk arises from the hydrazone linkage. In the presence of ambient moisture, strong acids, or bases, this linkage can slowly hydrolyze. This degradation releases isobutyraldehyde (a highly volatile respiratory irritant) and benzohydrazide[3].

  • Component Toxicity: Benzohydrazide itself is classified as harmful if swallowed (Acute Toxicity Category 4), a severe skin and eye irritant, and a suspected carcinogen (Category 2)[3][4].

  • Particulate Hazard: As a dry solid, the fine powder poses a severe inhalation risk and can easily aerosolize during transfer, necessitating strict aerodynamic controls[5].

Engineering Controls & Airflow Dynamics

Personal Protective Equipment (PPE) is only your second line of defense; engineering controls are the first. All handling of this compound—whether weighing the dry powder or preparing solutions—must be conducted within a certified chemical fume hood[6].

The Causality of Face Velocity: You must actively verify that your fume hood maintains an average face velocity between 80 and 120 feet per minute (fpm) [7][8].

  • Why not lower? Velocities below 80 fpm lack the aerodynamic force required to capture aerosolized micro-particulates during powder transfer[8].

  • Why not higher? Pushing the velocity above 120 fpm (or 150 fpm maximum) creates turbulent air eddies and vortices. These vortices can physically drag hazardous dust and solvent vapors out of the hood and directly into the operator's breathing zone[7][9].

Quantitative PPE Selection Matrix

No single glove material protects against all chemical states[6]. The selection of PPE must dynamically adapt based on whether you are handling the dry powder or a solvated form.

Protection ZoneRequired PPE SpecificationOperational StateCausality & Scientific Justification
Eye/Face ANSI Z87.1 Safety GogglesAll StatesProtects against both fine powder aerosols and liquid solvent splashes. Standard safety glasses lack orbital seals and are insufficient[6][10].
Hands (Solid) Nitrile Gloves (≥0.11 mm)Dry PowderNitrile provides an excellent physical barrier against dry organic solids. Double-gloving is recommended to allow immediate shedding if contaminated[10].
Hands (Liquid) Butyl Rubber GlovesDissolved in DMSO/DMFNitrile degrades rapidly in polar aprotic solvents like DMSO. Butyl rubber prevents the carrier-solvent from transporting the dissolved hydrazone through the skin[6].
Body Flame-Resistant Lab CoatAll StatesA fully buttoned lab coat prevents electrostatic adherence of the powder to street clothing. Liquid-resistant aprons should be added for bulk solvent transfers[10].
Respiratory Fume Hood (80-120 fpm)All StatesEliminates the need for an N95/P100 respirator by utilizing aerodynamic containment. The sash must be kept at or below 18 inches[8][9].

Self-Validating Operational Workflow

This step-by-step protocol ensures that every action is verified before proceeding, creating a closed-loop safety system.

Phase A: Preparation and Weighing (Solid State)

  • System Validation: Check the digital monitor on the fume hood to confirm the face velocity is actively reading between 80–120 fpm[7][8]. If the alarm is sounding, do not proceed.

  • Don PPE: Equip a lab coat, ANSI Z87.1 goggles, and double-layered nitrile gloves[10].

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the hood. Insight: Organic powders like hydrazones easily build static charges, causing them to repel from standard plastic spatulas and aerosolize.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the N'-[(1E)-2-methylpropylidene]benzohydrazide.

  • Seal: Immediately tightly cap the primary chemical bottle to prevent ambient moisture ingress, which drives the hydrolysis of the hydrazone linkage[3].

Phase B: Solvation and Assay Preparation

  • Solvent Assessment: Identify your solvent. If preparing stock solutions in DMSO or DMF for biological assays, remove your outer nitrile glove and replace it with a Butyl rubber glove[6].

  • Dissolution: Slowly add the solvent down the interior wall of the receiving flask to prevent displacing dry powder into the air.

  • Agitation: Cap the vial tightly before vortexing. Critical Rule: Never sonicate an open container of this mixture, as ultrasonic waves will generate a highly inhalable, toxic micro-aerosol.

Spill Response and Disposal Plan

A spill compromises the controlled environment. Execute the following steps to neutralize the threat without escalating the aerosol hazard.

Spill Response Protocol:

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate 5-meter radius[11].

  • Suppress: Do not dry sweep. Sweeping applies mechanical force that generates hazardous dust clouds[5]. Instead, lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., water or a dilute ethanol solution) to bind the particulates[11].

  • Extract: Wipe up the dampened material using absorbent lab pads.

  • Contain: Place all contaminated pads, along with your outer gloves, into a designated, sealable hazardous waste bag[11].

Waste Disposal Plan: Under no circumstances should N'-[(1E)-2-methylpropylidene]benzohydrazide be discharged into the sink or environmental sewer systems[3][12]. All surplus chemical, contaminated packaging, and spill cleanup materials must be routed to a licensed professional waste disposal service. The standard destruction method is controlled incineration equipped with flue gas scrubbing, which safely neutralizes the toxic nitrogen oxides (NOx) generated during combustion[11][12].

PPE & Handling Decision Workflow

Use the following logical workflow to instantly determine the correct safety parameters based on the chemical's physical state in your experiment.

PPE_Decision_Tree Start Handling N'-[(1E)-2-methylpropylidene] benzohydrazide State Determine Physical State Start->State Solid Dry Solid Powder State->Solid Powder Form Solution Dissolved in Solvent State->Solution Liquid Form Hood Verify Fume Hood Airflow (80-120 fpm) Solid->Hood SolventType Identify Carrier Solvent Solution->SolventType PPESolid PPE: Double Nitrile Gloves, ANSI Goggles, Lab Coat Hood->PPESolid Polar DMSO / DMF (Polar Aprotic) SolventType->Polar High Penetration Halogenated DCM / Chloroform (Halogenated) SolventType->Halogenated Corrosive/Volatile PPEPolar PPE: Butyl Rubber Gloves (Prevents skin transport) Polar->PPEPolar PPEHalo PPE: Viton / Fluorinated Rubber Gloves Halogenated->PPEHalo

Decision matrix for dynamic PPE selection when handling N'-[(1E)-2-methylpropylidene]benzohydrazide.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.